molecular formula C9H9ClN2O B014841 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 52548-84-2

1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B014841
CAS No.: 52548-84-2
M. Wt: 196.63 g/mol
InChI Key: SFTJKCPNRHYWEO-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-chloroethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTJKCPNRHYWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394696
Record name 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52548-84-2
Record name 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one, a key intermediate in the development of various pharmaceutical agents. The synthesis is a two-step process commencing with the formation of the benzimidazolone core followed by N-alkylation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the cyclization of o-phenylenediamine with urea to yield 1H-benzo[d]imidazol-2(3H)-one. The subsequent and final step is the N-alkylation of the benzimidazolone intermediate with a suitable 2-chloroethylating agent to afford the desired product.

o-phenylenediamine o-phenylenediamine 1H-benzo[d]imidazol-2(3H)-one 1H-benzo[d]imidazol-2(3H)-one o-phenylenediamine->1H-benzo[d]imidazol-2(3H)-one Cyclization Urea Urea Urea->1H-benzo[d]imidazol-2(3H)-one This compound This compound 1H-benzo[d]imidazol-2(3H)-one->this compound N-Alkylation 1-bromo-2-chloroethane 1-bromo-2-chloroethane 1-bromo-2-chloroethane->this compound

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 1H-benzo[d]imidazol-2(3H)-one

This procedure is adapted from a method for the preparation of 2-hydroxybenzimidazole, the tautomeric form of 1H-benzo[d]imidazol-2(3H)-one.[1]

Materials:

  • o-Phenylenediamine

  • Urea

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (30%)

  • Water

Procedure:

  • To a reaction vessel, add o-phenylenediamine and a molar equivalent of hydrochloric acid.

  • Stir the mixture to ensure uniformity and remove water under reduced pressure.

  • Add urea to the reaction mixture.

  • Heat the mixture to a temperature between 120-180°C and maintain for 2-8 hours.

  • Upon completion of the reaction, allow the mixture to cool and add water.

  • Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the product.

  • Collect the solid by filtration and wash with water.

  • Dry the solid under reduced pressure to obtain 1H-benzo[d]imidazol-2(3H)-one as a white solid.

Step 2: Synthesis of this compound

This protocol is based on general N-alkylation procedures for benzimidazole derivatives.[2][3]

Materials:

  • 1H-benzo[d]imidazol-2(3H)-one

  • 1-Bromo-2-chloroethane (or 1,2-dichloroethane)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)

  • Dimethylformamide (DMF) or Acetonitrile as solvent

Procedure:

  • In a reaction flask, dissolve 1H-benzo[d]imidazol-2(3H)-one in a suitable solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate or sodium hydroxide, to the mixture.

  • If using a phase transfer catalyst like TBAB, add it at this stage.

  • Add 1-bromo-2-chloroethane to the reaction mixture.

  • Heat the mixture and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield this compound.

III. Quantitative Data Summary

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Melting Point (°C) Typical Yield
1H-benzo[d]imidazol-2(3H)-oneC₇H₆N₂O134.14615-16-7>300[4]>85%[1]
This compoundC₉H₉ClN₂O196.6352548-84-2Not availableNot available

IV. Characterization Data

1H-benzo[d]imidazol-2(3H)-one:

  • Appearance: White solid.[1]

  • Spectroscopic Data: While specific data from a direct synthesis is not provided in the search results, typical characterization would involve ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.

This compound:

  • Appearance: Expected to be a solid.

  • Spectroscopic Data:

    • ¹H NMR: Expected signals would include those for the aromatic protons of the benzimidazole ring, a triplet for the -CH₂-Cl group, and a triplet for the -N-CH₂- group.

    • ¹³C NMR: Expected signals would correspond to the aromatic carbons, the carbonyl carbon of the imidazolone ring, and the two aliphatic carbons of the chloroethyl group.

    • Mass Spectrometry: The molecular ion peak would be expected at m/z 196.04 (for the most abundant isotopes).[5]

V. Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key components of the synthesis.

Logical Flow of Synthesis cluster_step1 Step 1: Benzimidazolone Formation cluster_step2 Step 2: N-Alkylation cluster_purification Workup and Purification Reactants_1 o-Phenylenediamine Urea Process_1 Cyclization (120-180°C) Reactants_1->Process_1 Product_1 1H-benzo[d]imidazol-2(3H)-one Process_1->Product_1 Reactants_2 1H-benzo[d]imidazol-2(3H)-one 1-Bromo-2-chloroethane Base (e.g., K₂CO₃) Product_1->Reactants_2 Process_2 Alkylation Reaction (Heating in Solvent) Reactants_2->Process_2 Product_2 This compound Process_2->Product_2 Purification Extraction Column Chromatography Product_2->Purification

Caption: Key stages and components in the synthesis of the target compound.

VI. Safety Considerations

  • o-Phenylenediamine: This compound is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • 1-Bromo-2-chloroethane: This is a flammable and toxic liquid. Avoid inhalation and contact with skin. All manipulations should be performed in a fume hood.

  • Solvents (DMF, Acetonitrile): These are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

  • Bases (NaOH, K₂CO₃): These can be corrosive. Handle with care to avoid skin and eye contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

An In-Depth Technical Guide to 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound belonging to the benzimidazole class. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical identity, physicochemical properties, a proposed synthetic route, and a discussion of its potential biological activities based on the known pharmacological profile of the benzimidazole scaffold.

Chemical Identity and Structure

The compound with the common name this compound is a derivative of benzimidazolone. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its systematic name is 3-(2-chloroethyl)-1H-benzimidazol-2-one [1].

Other synonyms for this compound include:

  • 1-(2-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one[1]

  • N-(2-Chloroethyl)-2-benzimidazolone[1]

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for guiding drug development efforts.

PropertyValueSource
Molecular Formula C₉H₉ClN₂OPubChem[1]
Molecular Weight 196.63 g/mol PubChem[1]
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 196.0403406 g/mol PubChem[1]
Polar Surface Area 32.3 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]
CAS Number 52548-84-2PubChem[1]

Experimental Protocols: Proposed Synthesis

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process starting from o-phenylenediamine.

  • Step 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one. This intermediate is commonly prepared by the condensation of o-phenylenediamine with a carbonyl source such as urea or ethyl chloroformate.

  • Step 2: N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one. The intermediate benzimidazolone is then alkylated using a chloroethylating agent like 1-bromo-2-chloroethane in the presence of a base. The use of a phase transfer catalyst can facilitate this reaction.

Detailed Proposed Protocol:

  • Step 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one

    • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in pyridine.

    • Add ethyl chloroformate (1.1 equivalents) dropwise to the solution at 0°C.

    • After the addition is complete, heat the reaction mixture to 70°C and stir for 24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 1,3-dihydro-2H-benzimidazol-2-one.

  • Step 2: Synthesis of this compound

    • To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (2 equivalents).

    • Add a phase transfer catalyst, for example, tetrabutylammonium bromide (0.1 equivalents).

    • Add 1-bromo-2-chloroethane (1.2 equivalents) to the mixture.

    • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the final product, this compound.

G cluster_0 Step 1: Synthesis of Benzimidazolone cluster_1 Step 2: N-Alkylation A o-Phenylenediamine + Ethyl Chloroformate B Reaction in Pyridine (70°C, 24h) A->B C Precipitation in Water B->C D Filtration and Drying C->D E 1,3-dihydro-2H-benzimidazol-2-one D->E F Benzimidazolone + 1-Bromo-2-chloroethane E->F Intermediate G Reaction with K2CO3 and Phase Transfer Catalyst F->G H Purification by Column Chromatography G->H I This compound H->I

Caption: Proposed workflow for the synthesis of the target compound.

Potential Biological Activities and Screening Workflow

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties[2][3]. While specific biological data for this compound is not available in the reviewed literature, its structural features suggest that it could be a candidate for screening in these therapeutic areas. The presence of a reactive chloroethyl group could also make it a useful intermediate for the synthesis of more complex and potentially more active molecules[4].

Given the known activities of benzimidazoles, a logical workflow for the initial biological evaluation of this compound would involve a series of in vitro assays.

G cluster_0 Primary Screening cluster_1 Secondary Screening (if active) A This compound B Antimicrobial Assays (e.g., MIC determination against bacterial and fungal strains) A->B Evaluate Antimicrobial Potential C Cytotoxicity Assays (e.g., MTT assay against various cancer cell lines) A->C Evaluate Anticancer Potential D Mechanism of Action Studies (e.g., Enzyme inhibition assays, DNA interaction studies) B->D If potent antimicrobial C->D If potent cytotoxicity E In vivo studies in animal models D->E Promising mechanism

Caption: Generalized workflow for biological activity screening.

Antimicrobial Potential: Benzimidazole derivatives have shown significant activity against a range of microbial pathogens[2][3]. The initial screening of this compound would involve determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi.

Anticancer Potential: Many benzimidazole-containing compounds have been investigated as anticancer agents[5][6][7]. A primary screen for anticancer activity would involve cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines representing different tumor types. If significant and selective cytotoxicity is observed, further studies could explore the mechanism of action, such as the induction of apoptosis or cell cycle arrest[6].

Conclusion

This compound is a benzimidazole derivative with potential for further investigation in medicinal chemistry. This guide has provided its chemical identity, physicochemical properties, and a plausible synthetic route. While specific biological data is currently lacking, the well-established pharmacological importance of the benzimidazole scaffold suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents. The proposed screening workflow provides a rational approach to exploring its potential antimicrobial and anticancer activities. Further research is warranted to synthesize and evaluate this compound to fully elucidate its biological profile.

References

In-Depth Technical Guide: N-(2-Chloroethyl)-2-benzimidazolone (CAS 52548-84-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Chloroethyl)-2-benzimidazolone, identified by CAS number 52548-84-2, is a heterocyclic organic compound belonging to the benzimidazolone class. Structurally, it features a central benzimidazolone core with a 2-chloroethyl group attached to one of the nitrogen atoms. This molecule is of significant interest to the pharmaceutical and chemical industries, primarily serving as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its importance is notably highlighted in the synthesis of the prokinetic agent domperidone.[1][2] The benzimidazolone scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in a wide array of biologically active compounds. Derivatives of benzimidazole have shown promise as antifungal, antiviral, and anticancer agents.[3][4] The presence of a reactive chloroethyl group suggests that N-(2-Chloroethyl)-2-benzimidazolone could act as an alkylating agent, a property that might be harnessed for therapeutic purposes or could contribute to its toxicological profile.

Chemical and Physical Properties

N-(2-Chloroethyl)-2-benzimidazolone is typically a white to off-white crystalline powder.[3] It is stable under standard laboratory conditions and is soluble in various organic solvents such as ethanol, acetone, and chloroform.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of N-(2-Chloroethyl)-2-benzimidazolone

PropertyValueReference(s)
CAS Number 52548-84-2[5]
Molecular Formula C₉H₉ClN₂O[5]
Molecular Weight 196.63 g/mol [5]
IUPAC Name 1-(2-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one
Synonyms N-(2-Chloroethyl)-2-benzimidazolone, 1-(2-Chloroethyl)-2,3-dihydrobenzimidazol-2-one
Appearance White to off-white crystalline powder[3]
Solubility Soluble in ethanol, acetone, chloroform[3]
Storage Temperature Ambient

Synthesis and Experimental Protocols

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process, starting from o-phenylenediamine. The first step is the formation of the benzimidazolone ring, followed by the N-alkylation.

G cluster_0 Step 1: Benzimidazolone Formation cluster_1 Step 2: N-Alkylation o-phenylenediamine o-phenylenediamine Benzimidazol-2-one Benzimidazol-2-one o-phenylenediamine->Benzimidazol-2-one Cyclization Phosgene_analogue Phosgene analogue (e.g., Urea, Ethyl Chloroformate) Phosgene_analogue->Benzimidazol-2-one N-(2-Chloroethyl)-2-benzimidazolone N-(2-Chloroethyl)-2-benzimidazolone Benzimidazol-2-one->N-(2-Chloroethyl)-2-benzimidazolone Alkylation Alkylating_agent 1-Bromo-2-chloroethane Alkylating_agent->N-(2-Chloroethyl)-2-benzimidazolone Base Base (e.g., K2CO3) Base->N-(2-Chloroethyl)-2-benzimidazolone Solvent Solvent (e.g., DMF) Solvent->N-(2-Chloroethyl)-2-benzimidazolone G Compound N-(2-Chloroethyl)-2-benzimidazolone Alkylated_Biomacromolecule Alkylated Biomacromolecule Compound->Alkylated_Biomacromolecule Nucleophilic Attack (SN2 reaction) Nucleophile Nucleophilic site on biomacromolecule (e.g., DNA, protein) Nucleophile->Alkylated_Biomacromolecule Cellular_Dysfunction Cellular Dysfunction Alkylated_Biomacromolecule->Cellular_Dysfunction Apoptosis Apoptosis / Cell Death Cellular_Dysfunction->Apoptosis

References

The Benzimidazolone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Mechanisms of Action of Benzimidazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazolone core, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable capacity to interact with a diverse array of biological targets, leading to the development of drugs for a wide range of therapeutic areas, including oncology, neuropsychiatry, and inflammatory diseases.[1][2] The physicochemical properties of the benzimidazolone structure, such as its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, allow for versatile binding to biomolecules like enzymes and receptors.[1] This technical guide provides an in-depth exploration of the primary mechanisms of action for key classes of benzimidazolone derivatives, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in drug development.

Poly (ADP-ribose) Polymerase (PARP) Inhibition in Cancer Therapy

A pivotal application of benzimidazolone derivatives is in the inhibition of Poly (ADP-ribose) Polymerase (PARP), particularly PARP-1. PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[3][4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (defective in homologous recombination for double-strand break repair), the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks during cell division.[3][5] This concept, known as "synthetic lethality," allows for targeted killing of cancer cells while sparing healthy cells.[3]

The mechanism of PARP inhibitors involves two primary actions:

  • Catalytic Inhibition : Benzimidazolone derivatives act as nicotinamide analogues, competitively binding to the NAD+ binding site in the catalytic domain of PARP. This action prevents the synthesis and attachment of poly (ADP-ribose) (PAR) chains to target proteins, which is a critical step for recruiting other DNA repair factors.[4][5]

  • PARP Trapping : Beyond catalytic inhibition, these molecules trap the PARP enzyme on the DNA at the site of damage. The inhibitor-bound PARP-DNA complex is more stable and cytotoxic than a simple unrepaired single-strand break, as it obstructs replication forks, leading to the formation of double-strand breaks.[5][6]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB1 DNA Single-Strand Break (SSB) PARP1 PARP Activation DNA_SSB1->PARP1 BER Base Excision Repair (BER Pathway) PARP1->BER Repair1 DNA Repaired BER->Repair1 DNA_SSB2 DNA Single-Strand Break (SSB) PARP_Trap PARP Trapping & Catalytic Inhibition DNA_SSB2->PARP_Trap PARPi Benzimidazolone PARP Inhibitor PARPi->PARP_Trap DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARP_Trap->DSB HR_Def Defective Homologous Recombination (HR) DSB->HR_Def Apoptosis Cell Death (Apoptosis) HR_Def->Apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition in homologous recombination (HR) deficient cells.

Quantitative Data: Potency of Benzimidazolone PARP Inhibitors
CompoundTargetAssay TypeIC50 (nM)Reference
Veliparib (ABT-888)PARP-1/2Enzymatic5.2 / 2.9(Literature values)
Pamiparib (BGB-290)PARP-1/2Enzymatic1.1 / 0.9(Literature values)
Talazoparib*PARP-1/2Enzymatic0.57 / 1.1(Literature values)

Note: Talazoparib is a phthalazinone derivative but is a highly potent PARP inhibitor often compared with benzimidazoles.

Experimental Protocol: Cellular PARP Inhibition Assay

This protocol outlines a method to measure the inhibition of PARP activity within cells.[7][8]

  • Cell Culture and Treatment : Seed a human cancer cell line (e.g., LoVo colon cancer cells) in a 96-well plate and allow adherence overnight.[8] Treat the cells with a range of concentrations of the benzimidazolone-based PARP inhibitor for 1-4 hours.[7][8]

  • Cell Lysis : Harvest and lyse the cells in a suitable PARP buffer.[7]

  • Protein Quantification : Determine the protein concentration of each cell lysate using a standard method like a BCA assay to ensure equal protein loading.[8] Adjust all samples to the same concentration (e.g., 40 µg).[8]

  • PARP Reaction : Add the cell lysates to a 96-well plate pre-coated with histones. Initiate the PARP reaction by adding biotinylated NAD+. The PARP enzyme in the lysate will use the NAD+ to create biotinylated PAR chains on the histone proteins.[8]

  • Detection : Wash the wells to remove unincorporated biotinylated NAD+.[7] Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotinylated PAR chains.[8]

  • Signal Generation : After another wash step, add a chemiluminescent HRP substrate. The resulting luminescent signal is proportional to the amount of PARP activity.[8]

  • Data Analysis : Measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to untreated controls and determine the IC50 value from the dose-response curve.[8]

Dopamine D2 Receptor Antagonism in Neuropsychiatry

Benzimidazolone derivatives are prominent in the treatment of psychiatric disorders like schizophrenia and bipolar disorder.[9][10] Their primary mechanism in this context is the antagonism of dopamine receptors, particularly the D2 subtype.[9][11] In conditions like schizophrenia, a hyperdopaminergic state in subcortical brain regions is hypothesized to contribute to psychotic symptoms.[10] Dopamine antagonists block these receptors, preventing their activation by dopamine and thereby reducing excessive dopaminergic neurotransmission.[9][11]

These drugs are receptor blockers; they occupy the dopamine receptor's binding site without activating it.[11] This competitive antagonism prevents the endogenous ligand, dopamine, from binding and initiating the downstream signaling cascade, which for D2-like receptors typically involves the inhibition of adenylyl cyclase via Gαi/o proteins.[12]

Signaling Pathway: Dopamine D2 Receptor Antagonism

D2_Antagonism cluster_0 Normal D2 Receptor Activation cluster_1 D2 Receptor Blockade Dopamine Dopamine D2R1 Dopamine D2 Receptor (GPCR) Dopamine->D2R1 Gi Gi Protein Activation D2R1->Gi AC1 Adenylyl Cyclase (AC) Gi->AC1 cAMP1 ↓ cAMP AC1->cAMP1 Antagonist Benzimidazolone Antagonist D2R2 Dopamine D2 Receptor (GPCR) Antagonist->D2R2 Blocks Dopamine NoSignal No Signal Transduction D2R2->NoSignal

Caption: Simplified signaling of Dopamine D2 receptor activation and its blockade by a benzimidazolone antagonist.

Quantitative Data: D2 Receptor Affinity
CompoundReceptor Affinity (Ki, nM)Reference
DomperidoneD2: 0.3-1.2[9] (Typical literature values)
PimozideD2: 0.2-1.0(Typical literature values)
CariprazineD3: 0.085, D2: 0.49(Typical literature values)

Note: Pimozide and Cariprazine are structurally distinct but are functionally relevant D2 antagonists.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the D2 receptor.[12][13]

  • Membrane Preparation : Culture cells engineered to express the human dopamine D2 receptor. Harvest the cells and homogenize them in an ice-cold lysis buffer. Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane fraction in a fresh assay buffer.[12][13]

  • Assay Setup : In a 96-well plate, prepare serial dilutions of the benzimidazolone test compound.[13]

  • Binding Reaction : To the wells, add the membrane preparation, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]Spiperone), and the diluted test compound.[12] Also include wells for:

    • Total Binding : Contains membranes and radioligand only.

    • Non-specific Binding : Contains membranes, radioligand, and a high concentration of a known unlabeled D2 antagonist (e.g., Haloperidol) to saturate the receptors.[13]

  • Incubation : Incubate the plate to allow the binding to reach equilibrium.

  • Termination and Filtration : Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[12][13]

  • Quantification : Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[12]

  • Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve. The IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined from this curve and then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation.[14]

Protein Kinase Inhibition

The benzimidazolone scaffold is frequently found in protein kinase inhibitors, which are crucial in oncology and inflammatory diseases.[15][16] Kinases are enzymes that transfer a phosphate group from ATP to a substrate protein, a process called phosphorylation, which is a fundamental mechanism for regulating cellular signaling.[17] Dysregulation of kinase activity is a hallmark of many cancers.[18]

Benzimidazolone derivatives often act as ATP-competitive inhibitors.[15][19] They occupy the ATP-binding pocket of the kinase, preventing the enzyme from binding ATP and thus blocking the phosphotransfer reaction.[15] The selectivity of these inhibitors for a specific kinase over the hundreds of others in the human kinome is achieved by exploiting unique structural features within the ATP-binding site of the target kinase.[15][20] Some derivatives are designed as multi-target inhibitors to simultaneously block several disease-relevant kinases.[15]

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prep_plate Prepare 384-well Plate: Add Test Compound, Positive Control, Vehicle start->prep_plate add_mix Dispense Kinase Mix to Plate (Initiate Reaction) prep_plate->add_mix prep_mix Prepare Kinase Reaction Mix: Enzyme, Substrate, Buffer prep_mix->add_mix incubate_reaction Incubate at RT or 30°C (e.g., 60 minutes) add_mix->incubate_reaction add_reagent Add ATP Detection Reagent (e.g., Kinase-Glo®) incubate_reaction->add_reagent incubate_signal Incubate at RT (e.g., 10 minutes) to Stabilize Signal add_reagent->incubate_signal read_plate Measure Luminescence with Plate Reader incubate_signal->read_plate analyze Calculate % Inhibition and IC50 Value read_plate->analyze end End analyze->end

Caption: General experimental workflow for a luminescence-based biochemical kinase inhibition assay.[17]

Quantitative Data: Kinase Inhibitory Activity
Compound ClassTarget KinaseIC50 (µM)Reference
1,2,6-Trisubstituted BenzimidazolesAnti-inflammatory(Activity reported as % inhibition)[21]
1H-Benzimidazole Derivativesα-glucosidase22.45 ± 0.36 (µg/mL)[22]
Benzimidazole-Thiazole HybridsCOX/15-LOX(Varies by substitution)[23]
TIBI (Benzimidazole derivative)Rio1 Kinase0.09[19]
Experimental Protocol: Luminescence-Based Kinase Assay

This protocol describes a common method for screening kinase inhibitors by measuring the amount of ATP consumed during the kinase reaction.[17][24]

  • Plate Preparation : In a 384-well white assay plate, add a small volume (e.g., 1 µL) of the benzimidazolone test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the target kinase).[17]

  • Kinase Reaction : Prepare a master mix containing the assay buffer, the recombinant kinase enzyme (e.g., JAK2), its specific peptide substrate, and ATP.[17]

  • Initiation : Dispense the kinase reaction mixture into all wells of the assay plate to start the reaction.[17]

  • Incubation : Incubate the plate for a set time (e.g., 60 minutes) at room temperature or 30°C. This allows the kinase to phosphorylate its substrate, consuming ATP in the process.[17]

  • Signal Detection : Stop the kinase reaction by adding an ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin. The luciferase enzyme uses the remaining ATP in the well to generate a luminescent signal.[17][25]

  • Signal Stabilization : Incubate the plate for approximately 10 minutes at room temperature to stabilize the light signal.[17]

  • Data Acquisition : Measure the luminescence intensity in each well using a microplate reader.[17]

  • Analysis : A high luminescent signal indicates low kinase activity (less ATP consumed), meaning the test compound is an effective inhibitor. A low signal indicates high kinase activity. Calculate the percent inhibition relative to controls and determine the IC50 value.[17][25]

References

The Biological Versatility of Substituted Benzimidazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzimidazole scaffold, a heterocyclic aromatic organic compound, stands as a "privileged structure" in medicinal chemistry. Its structural similarity to naturally occurring purines allows for favorable interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] This versatility has made substituted benzimidazoles a focal point for researchers and drug development professionals in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of substituted benzimidazoles, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows to facilitate further research and development in this promising area.

Diverse Biological Activities of Substituted Benzimidazoles

Substituted benzimidazoles have demonstrated significant potential across a range of therapeutic areas, including:

  • Antimicrobial Activity: Benzimidazole derivatives have shown potent activity against a wide variety of microorganisms, including bacteria and fungi.[1][2] Their mechanism of action often involves the inhibition of microbial-specific enzymes or cellular processes.

  • Anticancer Activity: The anticancer properties of benzimidazoles are a major area of investigation. These compounds can induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression, such as protein kinases and tubulin.[3][4][5]

  • Antiviral Activity: Several benzimidazole derivatives have been identified as effective antiviral agents, particularly against RNA viruses.[6] A notable mechanism is the allosteric inhibition of viral RNA-dependent RNA polymerase, a key enzyme in viral replication.

  • Anti-inflammatory Activity: Substituted benzimidazoles can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[7]

  • Anthelmintic Activity: Benzimidazoles are a well-established class of anthelmintic drugs used in both human and veterinary medicine. Their primary mechanism of action is the inhibition of tubulin polymerization in parasitic worms.[8]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various substituted benzimidazole derivatives, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of Substituted Benzimidazoles (MIC in µg/mL)

Compound ID/ReferenceDerivative TypeS. aureusE. coliP. aeruginosaReference
5e, 5g, 5i Pyrazole-attached benzimidazoles15.62--[2]
63c 2-substituted benzimidazole8 (MRSA)--[1]
65a Benzimidazole-1,2,3-triazole-indoline0.0310.026-[9]
66a Benzimidazole-1,2,3-triazole with aliphatic ester3.123.12-[9]
1e, 1g, 1h Benzonaptho and tolyl substituted---[10]

Note: "-" indicates data not available in the cited source.

Table 2: Anticancer Activity of Substituted Benzimidazoles (IC50 in µM)

Compound ID/ReferenceCancer Cell Line(s)IC50 (µM)Primary MechanismReference
Flubendazole AsPC-1, BxPC-3, HT-29, SW4800.01 - 0.67Tubulin Polymerization Inhibitor[3]
Parbendazole AsPC-1, BxPC-3, HT-29, SW4800.01 - 0.58Tubulin Polymerization Inhibitor
Mebendazole AsPC-1, BxPC-3, HT-29, SW4800.01 - 1.26Tubulin Polymerization Inhibitor
Albendazole AsPC-1, BxPC-3, HT-29, SW4800.05 - 0.29Tubulin Polymerization Inhibitor[11]
Compound 12n A549, MCF-7, MKN-456.1 - 13.4c-Met Tyrosine Kinase Inhibitor[12]
Compound 27 BRCA2 mutant cells0.92PARP-1/PARP-2 Inhibitor[12]
Compound 5l 60 human cancer cell lines0.43 - 7.73Tubulin Polymerization Inhibitor[12]
Compound 10 MDA-MB-231, SKOV3, A5490.33EGFR Kinase Inhibitor[2]
Compound 13 MDA-MB-231, SKOV3, A5490.38EGFR Kinase Inhibitor[2]

Table 3: Antiviral Activity of Substituted Benzimidazoles (EC50 in µM)

Compound Class/ReferenceVirusHost CellEC50 (µM)Reference
2-Benzylbenzimidazole derivatives Coxsackievirus B5 (CVB-5)Vero9 - 17[6]
2-Benzylbenzimidazole derivatives Respiratory Syncytial Virus (RSV)HeLa5 - 15[6]
Benzimidazole-1,2,3-triazole hybrid (116) Hepatitis C Virus (HCV)-7.8[13]
Benzimidazole-1,2,3-triazole hybrid (117) Hepatitis C Virus (HCV)-7.6[13]
2-Phenylbenzimidazole derivative (36b) Bovine Viral Diarrhea Virus (BVDV)-1.5[14]
2-Phenylbenzimidazole derivative (36c) Bovine Viral Diarrhea Virus (BVDV)-0.8[14]

Table 4: Anti-inflammatory Activity of Substituted Benzimidazoles (IC50 in µM)

Compound ID/ReferenceEnzyme TargetIC50 (µM)Reference
BIZ-4 COX-1 & COX-2<1[7]
Compound 5l COX-28.2[15]
PYZ16 COX-20.52[16]
Compound 3b COX-1single-digit µM[17]
Compound 3c COX-1single-digit µM[17]
Compound 3k COX-1single-digit µM[17]

Table 5: Anthelmintic Activity of Substituted Benzimidazoles (IC50 in µM)

Compound ID/ReferenceParasiteAssayIC50 (µM)Reference
BZ6 Heligmosomoides polygyrus (adult)Motility5.3[8]
BZ12 Trichuris muris (L1 larvae)Motility4.17[8]
BZ12 Trichuris muris (adult)Motility8.1[8]
AO14 Trichuris muris (L1 larvae)Motility3.30[8]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This quantitative method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Test benzimidazole compounds

  • Standard antibiotic (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi)

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of the benzimidazole compound in DMSO. Perform serial two-fold dilutions of the compound in the appropriate broth within the 96-well plate. The final DMSO concentration should not exceed 1%.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test benzimidazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole compounds and incubate for 48 to 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[18][19]

In Vitro Kinase Inhibition Assay (Luminescent)

This assay measures the inhibition of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant kinase enzyme (e.g., EGFR)

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Test benzimidazole compounds

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the benzimidazole compounds in DMSO.

  • Assay Setup: In a 384-well plate, add the compound dilutions, a positive control (known inhibitor), and a negative control (DMSO).

  • Kinase Reaction Initiation: Add the kinase enzyme and substrate to each well, followed by the addition of ATP to start the reaction. Incubate at room temperature for 60 minutes.

  • ATP Detection: Stop the reaction and measure the remaining ATP using the luminescence-based kit according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. A higher signal indicates greater kinase inhibition.[20]

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules by measuring changes in turbidity.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB)

  • GTP stock solution

  • Test benzimidazole compounds

  • Positive control (e.g., Nocodazole) and negative control (DMSO)

  • Pre-chilled 96-well plates

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation: Reconstitute tubulin in ice-cold GTB. Prepare a working solution of tubulin with GTP.

  • Assay Setup: In a pre-chilled 96-well plate, add the test compounds, controls, and the tubulin-GTP solution.

  • Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.

  • Turbidity Measurement: Monitor the change in optical density at 340 nm over time.

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.[21]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by substituted benzimidazoles is crucial for understanding their mechanisms of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Anticancer Mechanism: Tubulin Polymerization Inhibition Leading to Apoptosis

Anticancer Mechanism: Tubulin Polymerization Inhibition cluster_0 Cellular Effects cluster_1 Apoptotic Pathway Benzimidazole Substituted Benzimidazole Tubulin β-Tubulin (Colchicine Binding Site) Benzimidazole->Tubulin Inhibits Polymerization Microtubule Microtubule Dynamics Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) MitoticArrest->Bcl2 Mito Mitochondrial Permeability ↑ Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Inhibition of tubulin polymerization by benzimidazoles leads to mitotic arrest and apoptosis.

Anti-inflammatory Mechanism: COX-2 Inhibition

Anti-inflammatory Mechanism: COX-2 Inhibition cluster_0 Inflammatory Cascade cluster_1 Inhibitory Action CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzimidazole Substituted Benzimidazole Benzimidazole->COX2 Inhibits

Caption: Benzimidazoles can inhibit the COX-2 enzyme, blocking prostaglandin synthesis.

Anticancer Mechanism: EGFR Tyrosine Kinase Inhibition

Anticancer Mechanism: EGFR Tyrosine Kinase Inhibition cluster_0 EGFR Signaling Pathway cluster_1 Inhibitory Action EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K_AKT PI3K/AKT Pathway Autophosphorylation->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Autophosphorylation->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits RAS_MAPK->Proliferation Benzimidazole Substituted Benzimidazole (TKI) Benzimidazole->Autophosphorylation Inhibits Benzimidazole->Apoptosis Promotes

Caption: Benzimidazole TKIs block EGFR signaling, inhibiting proliferation and promoting apoptosis.

General Workflow for In Vitro Screening of Novel Compounds

General Workflow for In Vitro Screening of Novel Compounds cluster_0 Screening Process Start Synthesized Compound Library PrimaryScreening Primary Screening (e.g., Single High Concentration) Start->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification HitIdentification->Start Inactive Compounds DoseResponse Dose-Response Assays (IC50/EC50/MIC Determination) HitIdentification->DoseResponse Active Compounds LeadSelection Lead Compound Selection DoseResponse->LeadSelection LeadSelection->DoseResponse Refine/Resynthesize MechanismOfAction Mechanism of Action Studies LeadSelection->MechanismOfAction Potent & Selective Compounds End Preclinical Candidate MechanismOfAction->End

Caption: A streamlined workflow for the identification of lead compounds from a chemical library.

Conclusion

The diverse biological activities of substituted benzimidazoles, coupled with their synthetic tractability, underscore their importance as a scaffold in modern drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers to design and execute studies aimed at identifying and optimizing novel benzimidazole-based therapeutic agents. The continued exploration of the structure-activity relationships and mechanisms of action of these versatile compounds holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

An In-depth Technical Guide to 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one and its derivatives. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anticonvulsant activities.[1][2] This document consolidates key findings to facilitate further research and development in this promising area.

Core Synthesis Strategies

The synthesis of benzimidazolone derivatives typically involves the cyclization of o-phenylenediamines with various reagents. For N-substituted derivatives like the this compound core, the primary synthetic routes involve the reaction of a substituted o-phenylenediamine with a suitable cyclizing agent, followed by N-alkylation.

A general synthetic approach involves the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives.[3] The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[3]

General Experimental Protocol for Synthesis

A representative synthetic scheme for producing benzimidazolone derivatives is outlined below. This protocol is a composite of methodologies described in the literature.[4]

Step 1: Synthesis of the Benzimidazolone Core

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as dimethylformamide (DMF).

  • Cyclization: Add a cyclizing agent like urea or phosgene (or a phosgene equivalent) to the solution.

  • Heating: Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from an appropriate solvent like ethanol.

Step 2: N-Alkylation to introduce the 2-chloroethyl group

  • Reaction Setup: Suspend the synthesized benzimidazolone in a suitable solvent like DMF or acetone in the presence of a base such as potassium carbonate (K2CO3).

  • Alkylation: Add 1-bromo-2-chloroethane to the suspension.

  • Heating: Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.

  • Work-up: After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

// Nodes A [label="o-Phenylenediamine\n+ Cyclizing Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cyclization\n(Reflux)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Benzimidazolone\nCore", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="N-Alkylation with\n1-bromo-2-chloroethane", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="1-(2-chloroethyl)-1H-benzo[d]imidazol-\n2(3H)-one Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; } caption: "General synthetic workflow for this compound derivatives."

Biological Activities and Quantitative Data

Derivatives of the benzimidazolone scaffold have demonstrated significant potential across various therapeutic areas. The following sections summarize the key findings and present quantitative data where available.

Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of various signaling pathways.[5][6] Several studies have reported the potent cytotoxic effects of benzimidazolone analogs against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
1d MCF-7 (Breast)1.84[7]
2d HepG2 (Liver)3.21[7]
3s A549 (Lung)2.56[7]
4b PC-3 (Prostate)4.12[7]
4k OVCAR-3 (Ovarian)10.28[7]
10 HepG2 (Liver)Induces Apoptosis[8]
12 HepG2 (Liver)Induces Apoptosis[8]
23a MCF-7 (Breast)8.91
23a OVCAR-3 (Ovarian)10.76

Note: The compound IDs are as designated in the cited literature and do not necessarily represent derivatives of this compound, but rather highlight the general potential of the broader benzimidazole class.

Antimicrobial Activity

The benzimidazole core is also a key pharmacophore in the development of antimicrobial agents.[9] Derivatives have shown efficacy against a spectrum of bacteria and fungi, including drug-resistant strains.

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
1d Escherichia coli2[7]
1d Staphylococcus aureus (MRSA)4[7]
4k Candida albicans8[7]
4k Aspergillus niger16[7]
4a Bacillus subtilis12.5[9]
4b Candida albicans12.5[9]

Note: The compound IDs are as designated in the cited literature.

Experimental Protocols for Biological Evaluation

Detailed and standardized protocols are crucial for the reproducible evaluation of the biological activity of novel compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

// Nodes A [label="Seed Cancer Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate for 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Treat with\nTest Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Incubate for 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Add MTT Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Incubate for 4h", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Solubilize Formazan\n(add DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Measure Absorbance", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; } caption: "Workflow for the in vitro MTT cytotoxicity assay."

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with critical cellular processes. One of the key mechanisms is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.[5] Additionally, some derivatives have been shown to act as inhibitors of key signaling kinases involved in cancer cell proliferation and survival.

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// Edges Compound -> Tubulin [label="Inhibition", color="#5F6368", fontcolor="#5F6368"]; Tubulin -> Microtubules [style=dashed, arrowhead=none, color="#5F6368"]; Compound -> Kinase [label="Inhibition", color="#5F6368", fontcolor="#5F6368"]; Microtubules -> G2M_Arrest [color="#5F6368"]; G2M_Arrest -> Apoptosis [color="#5F6368"]; Kinase -> Proliferation [style=dashed, arrowhead=none, color="#5F6368"]; Proliferation -> Apoptosis [label="Inhibition of\nanti-apoptotic signals", style=dashed, color="#5F6368", fontcolor="#5F6368"]; } caption: "Potential anticancer mechanisms of action for benzimidazolone derivatives."

Conclusion

The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the broad spectrum of biological activities make this class of compounds highly attractive for further investigation. This guide provides a foundational resource for researchers to build upon, with detailed methodologies and comparative data to inform the design and evaluation of new, more potent derivatives. Future work should focus on elucidating the specific structure-activity relationships and mechanisms of action for derivatives of this core structure to unlock their full therapeutic potential.

References

"spectroscopic analysis (NMR, IR, Mass Spec) of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one. The document outlines predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for the identification and characterization of this compound. Detailed experimental protocols for acquiring such spectra are also presented, alongside a logical workflow for structural elucidation.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.00m4HAr-H
~4.25t2HN-CH₂
~3.80t2HCl-CH₂
~9.50br s1HN-H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~155.0C=O
~130.0Ar-C (quaternary)
~122.0Ar-CH
~110.0Ar-CH
~45.0N-CH₂
~41.0Cl-CH₂

Table 3: Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch
~3100-3000MediumAr C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1710StrongC=O (Amide) Stretch
~1620, 1480Medium-StrongC=C (Aromatic) Stretch
~750StrongC-Cl Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
196/198High[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
147Moderate[M - CH₂Cl]⁺
134High[Benzimidazolone]⁺
119Moderate[M - C₂H₄Cl]⁺
92Moderate[C₆H₄N]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Place the mixture into a pellet-forming die and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Analyze the KBr pellet using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis.

  • Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole analyzer).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and significant fragment ions.

Mandatory Visualization

The following diagrams illustrate the workflow of spectroscopic analysis and the logical connections for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR_Acq->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS_Acq->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Structure_Confirmation cluster_structure Proposed Structure: this compound cluster_nmr NMR Evidence cluster_ir IR Evidence cluster_ms MS Evidence Structure Cl-CH2-CH2-N1--C(=O) |      | (N3-H)--C6H4 H_NMR ¹H NMR: - Aromatic protons (4H) - Two triplets (2H each) for ethyl chain - N-H proton Structure->H_NMR correlates with C_NMR ¹³C NMR: - Carbonyl carbon - Aromatic carbons - Two aliphatic carbons Structure->C_NMR correlates with IR IR: - N-H stretch (~3200 cm⁻¹) - C=O stretch (~1710 cm⁻¹) - Aromatic C=C stretches - C-Cl stretch (~750 cm⁻¹) Structure->IR correlates with MS MS: - Molecular ion peak [M]⁺ at m/z 196/198 - Fragmentation showing loss of CH₂Cl Structure->MS correlates with

Caption: Spectroscopic Confirmation of the Molecular Structure.

An In-depth Technical Review of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the current scientific understanding of the compound 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one. Due to a notable scarcity of published research specifically on this molecule, this review summarizes the available chemical data and discusses the synthesis and biological activities of structurally related benzimidazole derivatives to provide a contextual framework for future research.

Chemical Identity and Properties

This compound is a heterocyclic compound belonging to the benzimidazole class. The fundamental chemical and physical properties are summarized in public chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉ClN₂OPubChem[1]
Molecular Weight 196.63 g/mol PubChem[1]
IUPAC Name 1-(2-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-onePubChem[1]
CAS Number 52548-84-2PubChem[1]
Synonyms 3-(2-chloroethyl)-1H-benzimidazol-2-onePubChem[1]

Note: This data is computationally generated or sourced from chemical registration databases and has not been experimentally verified in peer-reviewed literature.

Synthesis and Experimental Protocols

A common method for the synthesis of N-alkylated benzimidazolones involves the reaction of a benzimidazolone precursor with an appropriate alkyl halide. The logical synthetic pathway for this compound would likely involve the N-alkylation of 1H-benzo[d]imidazol-2(3H)-one with a 2-chloroethylating agent.

Hypothetical Synthetic Workflow:

synthesis_workflow start 1H-benzo[d]imidazol-2(3H)-one product This compound start->product N-alkylation reagent 2-Chloroethylating Agent (e.g., 1-bromo-2-chloroethane) reagent->product conditions Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) conditions->product purification Purification (e.g., Column Chromatography, Recrystallization) product->purification

Caption: Hypothetical synthesis of this compound.

General Experimental Protocol (Inferred from related syntheses):

  • To a solution of 1H-benzo[d]imidazol-2(3H)-one in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the nitrogen atom.

  • The mixture is stirred at room temperature for a specified period to ensure complete formation of the anion.

  • A 2-chloroethylating agent, such as 1-bromo-2-chloroethane or 1,2-dichloroethane, is added to the reaction mixture.

  • The reaction is then heated to facilitate the nucleophilic substitution. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

  • The crude product is purified using column chromatography or recrystallization to yield the desired this compound.

Note: This is a generalized protocol and would require optimization for this specific synthesis.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or mechanism of action of this compound. The benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects.[2][3]

The biological effects of benzimidazole derivatives are diverse and depend on the substitutions on the benzimidazole core. For instance, some act as antagonists for specific receptors, while others function by inhibiting enzymes or intercalating with DNA.[4][5] Without experimental data, any discussion of the signaling pathways affected by this compound would be purely speculative.

Logical Relationship for Investigating Biological Activity:

biological_investigation compound This compound screening High-Throughput Screening (e.g., Cell-based assays, Target-based assays) compound->screening hit_id Hit Identification (Identification of biological activity) screening->hit_id moa Mechanism of Action Studies (e.g., Target deconvolution, Pathway analysis) hit_id->moa lead_opt Lead Optimization (Structure-Activity Relationship studies) moa->lead_opt

Caption: A logical workflow for the biological evaluation of the title compound.

Discussion and Future Directions

The lack of published data on this compound highlights a significant gap in the scientific literature. Given the pharmacological importance of the benzimidazole scaffold, this compound represents an unexplored area of chemical space.

Future research should focus on:

  • Optimized Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, MS, IR, etc.).

  • Biological Screening: Comprehensive screening of the compound against a panel of biological targets, including cancer cell lines, microbial strains, and key enzymes, to identify any potential therapeutic activities.

  • Mechanistic Studies: Should biological activity be identified, subsequent studies should aim to elucidate the mechanism of action and identify the specific molecular targets and signaling pathways involved.

References

An In-Depth Technical Guide to In Silico Studies of Benzimidazolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzimidazolone scaffold, a bicyclic molecule composed of a fused benzene and imidazole ring, is a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-HIV, antiviral, antidiabetic, and antimicrobial properties.[2][3] Several clinically approved drugs, such as the antiemetic Domperidone and the antipsychotic Pimozide, feature this core structure, highlighting its therapeutic importance.[2][4] Computational, or in silico, techniques are instrumental in the modern drug discovery pipeline, enabling the rational design, screening, and optimization of novel benzimidazolone-based therapeutic agents.[5][6] These methods accelerate the identification of promising drug candidates by predicting their binding affinities, pharmacokinetic properties, and potential mechanisms of action before their synthesis and in vitro testing.[5]

This guide provides a technical overview of the core in silico methodologies applied to the study of benzimidazolone compounds, complete with experimental protocols, quantitative data summaries, and workflow visualizations.

Core In Silico Methodologies

A typical computational workflow for the discovery of novel benzimidazolone-based drug candidates involves a multi-step process. This process begins with the design of a compound library and progresses through various screening and simulation stages to identify the most promising lead compounds for further experimental validation.

G cluster_0 Phase 1: Library Design & Screening cluster_1 Phase 2: Binding & Affinity Analysis cluster_2 Phase 3: Refinement & Property Prediction cluster_3 Phase 4: Final Selection A Target Identification & Benzimidazolone Scaffold Selection B Pharmacophore Modeling A->B C Virtual Screening of Compound Libraries B->C D Molecular Docking C->D E Analysis of Binding Interactions (H-bonds, Hydrophobic, etc.) D->E F Molecular Dynamics (MD) Simulations E->F G ADMET Prediction F->G H Lead Compound Identification G->H

Caption: General workflow for in silico drug design of benzimidazolone compounds.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a docking score in kcal/mol.[7][8] This technique is crucial for screening virtual libraries and understanding the binding modes of benzimidazolone derivatives with their biological targets.[5][9]

Experimental Protocol:

  • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Pre-processing steps involve removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, repairing missing residues, and assigning atomic charges using force fields like AMBER or CHARMM.[7]

  • Ligand Preparation: The 2D structures of benzimidazolone derivatives are drawn and converted to 3D structures. The ligands undergo energy minimization to achieve a stable conformation.

  • Grid Generation: A docking grid or box is defined around the active site of the receptor. This grid specifies the three-dimensional space where the docking algorithm will search for possible binding poses.

  • Docking Simulation: A docking program, such as AutoDock Vina or Glide, is used to systematically explore the conformational space of the ligand within the defined grid.[7][8] The program calculates the binding energy for various poses, and the one with the lowest energy is typically considered the most favorable.[10]

  • Pose Analysis: The resulting binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the benzimidazolone compound and the amino acid residues of the target protein.[8][10]

Data Presentation: Molecular Docking Scores

The following table summarizes the docking scores of various benzimidazolone derivatives against different biological targets. Lower energy values indicate stronger binding affinity.

Compound ClassTarget ProteinPDB IDTop Docking Score (kcal/mol)Key Interacting ResiduesReference
N-aryl-benzimidazolone analogsHSP90--9.795-[6]
Benzimidazolone derivativesHIV-1 Reverse Transcriptase (Wild-type)1RTH-11.5-[1]
Benzimidazolone derivativesHIV-1 RT (Y181C mutant)--11.2-[11]
Benzimidazolone derivativesHIV-1 RT (K103N mutant)--11.6-[11]
Benzimidazo-1,2,3-triazole hybridsDNA Gyrase B--9.8Asn46
Benzimidazole derivativesCyclooxygenase-2 (COX-2)4COX-9.122Tyr385, Ser530[8]
Benzylbenzimidazolone derivativesα-glucosidase--10.9-[3]
Benzimidazole derivativesCDK-85FGK-9.686Ala100, Ala155[10]
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET studies are essential for evaluating the drug-likeness of candidate compounds. These predictions help to identify molecules with favorable pharmacokinetic properties and low toxicity profiles early in the drug discovery process, reducing the likelihood of late-stage failures.[11][6]

Experimental Protocol:

  • Input Preparation: The 3D structures of the selected benzimidazolone derivatives are used as input.

  • Software Application: Specialized software platforms like QikProp (Schrödinger) or online servers like SwissADME are employed.[8]

  • Property Calculation: The software calculates a range of physicochemical and pharmacokinetic descriptors based on the molecular structure. These often include molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and aqueous solubility.

  • Rule-Based Filtering: The calculated properties are often evaluated against established guidelines for drug-likeness, most notably Lipinski's Rule of Five.[8][12] Compounds that violate multiple rules may have poor oral bioavailability.

  • Toxicity Prediction: Models within the software predict potential toxicities, such as carcinogenicity, mutagenicity, or hepatotoxicity.

Data Presentation: Predicted ADMET Properties

This table presents a selection of predicted ADMET properties for promising benzimidazolone lead compounds, evaluated against standard thresholds.

PropertyDescriptionAcceptable RangeCompound L15 (Anti-HIV)[11]Compound L1 (Anti-HSP90)[6]
Molecular Weight (MW) Size of the molecule< 500 DaCompliantCompliant
logP Lipophilicity/hydrophobicity< 5CompliantCompliant
H-bond Donors Number of donor atoms (e.g., OH, NH)< 5CompliantCompliant
H-bond Acceptors Number of acceptor atoms (e.g., O, N)< 10CompliantCompliant
Oral Bioavailability Predicted absorption after oral intakeHighGoodFavorable
Blood-Brain Barrier (BBB) Permeation Ability to cross into the brainVaries by target-Favorable
Hepatotoxicity Potential to cause liver damageLow/None-Favorable
Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, MD simulations offer a dynamic view.[6] These simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the flexibility of the binding pocket.[5][6]

Experimental Protocol:

  • System Setup: The best-docked pose of the benzimidazolone-protein complex is selected as the starting point. The complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and the pressure is adjusted to a constant value (e.g., 1 atm). This equilibration phase allows the system to relax into a stable state.

  • Production Run: A long-duration simulation (typically nanoseconds to microseconds) is performed, during which the trajectories (positions, velocities, and energies) of all atoms are recorded at regular intervals.

  • Trajectory Analysis: The saved trajectories are analyzed to calculate various metrics, including:

    • Root Mean Square Deviation (RMSD): Measures the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein.

    • Radius of Gyration (Rg): Indicates the compactness of the protein.

    • Solvent Accessible Surface Area (SASA): Measures the protein surface exposed to the solvent.[6]

G cluster_0 Protein Kinase Signaling cluster_1 Inhibition Mechanism A ATP C Protein Kinase (e.g., VEGFR-2, CDK4) A->C B Substrate B->C D Phosphorylated Substrate (Signal Propagation) C->D Phosphorylation E Benzimidazolone Inhibitor E->C Competitive Inhibition (ATP-binding site)

Caption: Inhibition of a protein kinase signaling pathway by a benzimidazolone compound.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target receptor.[6] This model serves as a 3D query for screening large databases to find novel scaffolds that fit the required features.

Experimental Protocol:

  • Feature Identification: Based on a known active ligand or the receptor's active site, key interaction features are identified. For example, a study on HSP90 inhibitors developed a five-point pharmacophore model (ADDRR) consisting of one hydrogen bond acceptor (A), three hydrogen bond donors (D), and one aromatic ring (R).[6]

  • Model Generation: Software generates multiple pharmacophore hypotheses and scores them based on how well they align with a set of known active compounds.

  • Model Validation: The best-ranked model is validated by its ability to distinguish known active compounds from inactive ones (decoys) in a test database.

  • Database Screening: The validated pharmacophore model is used to screen large compound libraries (e.g., ZINC, ChemBridge) to retrieve molecules that match the pharmacophoric features.[6]

References

Methodological & Application

Application Notes: Characterization of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one (PubChem CID: 3653471) is a heterocyclic compound belonging to the benzimidazolone class.[1][2] The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be the core of many biologically active compounds.[3] Derivatives of benzimidazole and benzimidazolone have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and antiviral activities.[2][4][5] Specifically in oncology, numerous benzimidazole derivatives have been investigated for their ability to induce apoptosis (programmed cell death) and inhibit cancer cell proliferation by targeting various cellular pathways.[3][6][7]

These compounds are known to exert their effects through mechanisms such as the induction of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, disruption of microtubule polymerization, and inhibition of key enzymes like topoisomerases or protein kinases.[3][6][8][9] For instance, some derivatives trigger apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and activation of caspases.[3][7][10]

Given the limited specific data on this compound, the following protocols provide a general framework for its initial characterization in a cancer cell culture setting. The experimental design is based on established methodologies for evaluating novel benzimidazole-based compounds.[11][12]

Data Presentation

The following tables represent exemplary data that could be obtained from the described protocols to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
HCT-116Colon Carcinoma488.5 ± 0.7
MCF-7Breast Adenocarcinoma4812.3 ± 1.1
A549Lung Carcinoma4815.1 ± 1.4
PC-3Prostate Adenocarcinoma4810.8 ± 0.9

IC₅₀ (half-maximal inhibitory concentration) values were determined using the MTT assay. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction in HCT-116 Cells Following Treatment

Treatment GroupConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control (0.1% DMSO)03.2 ± 0.41.5 ± 0.24.7 ± 0.5
Compound (IC₅₀)8.525.6 ± 2.110.4 ± 1.336.0 ± 2.8
Compound (2x IC₅₀)17.038.9 ± 3.522.1 ± 2.461.0 ± 4.1

Cell populations were quantified using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry after 24 hours of treatment. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Reagent Preparation
  • Compound Handling: this compound (MW: 196.63 g/mol ) should be handled in a chemical fume hood with appropriate personal protective equipment (PPE).[1]

  • Stock Solution Preparation (10 mM):

    • Accurately weigh 1.97 mg of the compound.

    • Dissolve the powder in 1 mL of sterile, cell culture grade Dimethyl Sulfoxide (DMSO).

    • Vortex thoroughly until fully dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for long-term use.

  • Working Solutions:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Prepare serial dilutions from the 10 mM stock solution using complete cell culture medium to achieve the desired final concentrations.

    • Note: The final concentration of DMSO in the cell culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HCT-116, MCF-7) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Harvest cells using trypsinization and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of working solutions of the compound at 2x the final desired concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the appropriate working solution to each well in triplicate. Include vehicle control wells.

    • Incubate the plate for 48 hours (or desired time point) at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Determine the IC₅₀ value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Apoptosis Analysis by Annexin V/PI Staining

This protocol quantifies the extent of apoptosis induced by the compound.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HCT-116) in 6-well plates at a density that allows them to reach 70-80% confluency after 24 hours.

    • Treat the cells with the compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with their corresponding culture medium from the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Add 400 µL of 1x Annexin V Binding Buffer to each sample.

    • Analyze the samples immediately using a flow cytometer.

    • Data Analysis:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results prep_compound Prepare Compound Stock Solution (DMSO) treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells culture_cells Culture Cancer Cell Lines seed_plate Seed Cells in Multi-well Plates culture_cells->seed_plate seed_plate->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate mtt_assay MTT Assay for Cytotoxicity incubate->mtt_assay flow_cytometry Annexin V/PI Staining for Apoptosis incubate->flow_cytometry ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_quant Quantify Apoptotic Cell Population flow_cytometry->apoptosis_quant

Caption: General experimental workflow for in vitro evaluation.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway compound Benzimidazolone Compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibition bax Bax (Pro-apoptotic) compound->bax activation mito Mitochondrion bcl2->mito inhibits bax->mito promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Putative intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for the In Vivo Formulation of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one is a benzimidazole derivative with potential therapeutic applications that necessitate in vivo evaluation. The successful execution of animal studies hinges on the development of a safe and effective formulation that ensures appropriate bioavailability and minimizes vehicle-related toxicity. These application notes provide a comprehensive guide to formulating this compound for parenteral administration in preclinical research, drawing upon established methodologies for similar chemical entities.

The protocols outlined below are intended as a starting point and may require optimization based on the specific experimental needs and the physicochemical properties of the compound, such as its aqueous solubility. The computed XLogP3 value of 1.3 for this compound suggests moderate lipophilicity, indicating that a non-aqueous or co-solvent system may be necessary for achieving the desired concentration for in vivo dosing.[1]

Data Presentation: Formulation Components and Parameters

A systematic approach to formulation development is crucial. The following tables summarize potential excipients and key parameters to be evaluated.

Table 1: Potential Excipients for Parenteral Formulation

Excipient ClassExamplePurposeReference
Solvents/Co-solvents Polyethylene Glycol (PEG) 300/400Solubilizing agent[2]
Propylene GlycolSolubilizing agent[2][3]
EthanolCo-solvent[3]
Dimethyl Sulfoxide (DMSO)Solubilizing agent[2]
Water for Injection (WFI)Vehicle[4]
Surfactants Polysorbate 80 (Tween 80)To enhance solubility and prevent precipitation[2]
Polysorbate 20Emulsifying and solubilizing agent[5]
Bulking Agents (for lyophilization) MannitolProvides bulk and aids in cake formation[4]
LactoseBulking agent[4]
Buffers Phosphate BufferMaintain pH and stability[6]
Citrate BufferMaintain pH and stability[6]
Antioxidants Ascorbic AcidPrevent oxidative degradation[6]
Sodium MetabisulfitePrevent oxidative degradation[6]

Table 2: Summary of a Potential Formulation for Initial Studies

ComponentConcentration (v/v %)Purpose
This compoundTarget-dependent (e.g., 1-10 mg/mL)Active Pharmaceutical Ingredient
Ethanol10-20%Co-solvent
Propylene Glycol40-80%Primary Solvent
Saline (0.9% NaCl) or Water for Injectionq.s. to 100%Vehicle

Note: This formulation is based on a similar compound and should be optimized.[3] The final concentration of the active compound will depend on the required dose for the in vivo model.

Experimental Protocols

The following protocols provide a stepwise guide for the formulation, characterization, and in vivo administration of this compound.

Protocol 1: Preparation of a Co-Solvent-Based Formulation

Objective: To prepare a solution of this compound suitable for intravenous or intraperitoneal injection in small animal models.

Materials:

  • This compound powder

  • Ethanol (Dehydrated, USP grade)

  • Propylene Glycol (USP grade)

  • Sterile Saline (0.9% NaCl) or Water for Injection (WFI)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Solubilization: In a sterile vial, add the weighed compound. Add the required volume of ethanol and vortex or sonicate until the compound is fully dissolved.

  • Addition of Co-solvent: Add the required volume of propylene glycol to the solution from step 2. Mix thoroughly using a magnetic stirrer until a homogenous solution is obtained.

  • Final Dilution: Slowly add the sterile saline or WFI to the desired final volume while stirring. Observe for any signs of precipitation.

  • Sterile Filtration: Draw the final formulation into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Storage: Store the final formulation at 2-8°C, protected from light. Stability studies should be conducted to determine the appropriate storage duration.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the formulated this compound that can be administered to animals without causing unacceptable toxicity.

Materials:

  • Prepared formulation of this compound

  • Appropriate animal model (e.g., Swiss Webster mice)

  • Vehicle control (same composition as the formulation without the active compound)

  • Dosing syringes and needles

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the study.

  • Group Assignment: Randomly assign animals to different dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 per group).

  • Dose Administration: Administer a single dose of the formulation or vehicle control via the intended route (e.g., intraperitoneal injection).

  • Observation: Monitor the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, weight loss) at regular intervals (e.g., 1, 4, 24, 48 hours post-dose) for up to 14 days.

  • Data Collection: Record body weights daily for the first week and then weekly. Note any instances of morbidity or mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant weight loss (e.g., >15-20%) or severe clinical signs of toxicity.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.

Materials:

  • Prepared formulation of this compound

  • Cannulated animal model (e.g., Sprague-Dawley rats)

  • Vehicle control

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Dose Administration: Administer a single intravenous or oral dose of the formulation to the cannulated animals.

  • Blood Sampling: Collect blood samples from the cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated analytical method to determine the concentration of the compound at each time point.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability (if both IV and oral routes are tested).

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Studies solubility Solubility Screening formulation_prep Formulation Preparation solubility->formulation_prep stability Stability Assessment formulation_prep->stability mtd MTD Study formulation_prep->mtd Test Formulation pk Pharmacokinetic Study mtd->pk efficacy Efficacy Study pk->efficacy

Caption: Experimental workflow for in vivo studies.

Signaling Pathway (Hypothetical)

As no specific signaling pathway for this compound was identified in the search, a hypothetical pathway is presented below for illustrative purposes, based on the known mechanisms of some anticancer benzimidazoles.

signaling_pathway compound This compound topo Topoisomerase I compound->topo Inhibition dna DNA Relaxation topo->dna Inhibits arrest G2/M Cell Cycle Arrest dna->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Hypothetical signaling pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Benzimidazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of benzimidazolone derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC). The methods outlined are applicable for the analysis of various benzimidazolone compounds in pharmaceutical formulations and biological matrices.

Introduction

Benzimidazolone and its derivatives are a significant class of heterocyclic compounds with a wide range of applications, including in pharmaceuticals as antiparasitic agents, antimicrobials, and for the treatment of other conditions. Accurate and precise quantification of these compounds is crucial for drug development, quality control, and pharmacokinetic studies. This application note details robust RP-HPLC methods for the separation and quantification of several benzimidazolone derivatives.

Chromatographic Conditions

A versatile and satisfactory separation of various benzimidazole derivatives can be achieved using a C8 or C18 stationary phase with a gradient or isocratic elution system. The choice of the mobile phase, typically a mixture of an acidic buffer and an organic solvent like acetonitrile, allows for the effective separation of compounds with varying polarities.

Table 1: HPLC Methods for the Quantification of Benzimidazolone Derivatives

ParameterMethod 1 (Antiparasitic Drugs)[1][2]Method 2 (Drug Substance & Combination Dosage Form)[3]Method 3 (Biological Matrix - Milk)[4]
Analytes Albendazole, Fenbendazole, Mebendazole, OxfendazoleLevamisole, Albendazole18 Benzimidazoles and their metabolites
Column Nucleosil C8Inertsil ODS C18 (4.6 x 150 mm, 5 µm)Xbridge C18
Mobile Phase A: 0.05% H₃PO₄ in Water:ACN (75:25), pH 4.5B: 0.05% H₃PO₄ in Water:ACN (50:50), pH 4.5pH 3.5 Buffer:Acetonitrile (70:30 v/v)Gradient: Acetonitrile and Ammonium Acetate Buffer
Elution GradientIsocraticGradient
Flow Rate Not Specified1.0 mL/minNot Specified
Detection (UV) 254 nm (ALB, FEN, MEB)288 nm (OXF)224 nm254, 290, 298, 312 nm (Diode Array Detector)

Method Validation Summary

The described HPLC methods have been validated for their intended use, demonstrating good linearity, accuracy, and precision.

Table 2: Summary of Method Validation Data

ParameterMethod 1[1]Method 2[3][5]Method 3[4]
Linearity (r²) 0.9997 - 0.9999> 0.9995Not Specified
Concentration Range Not Specified0.1 µg/mL - 0.1 mg/mLNot Specified
Accuracy (% Recovery) Not Specified98.73% (Albendazole)31.7 - 137.6%
Precision ValidatedValidatedCV: 7.0 - 22.5% (Intra-day), 8.8 - 30.6% (Inter-day)
Limit of Detection (LOD) Not SpecifiedNot Specified1 - 4 µg/kg
Limit of Quantification (LOQ) Not SpecifiedNot Specified4 - 18 µg/kg

Experimental Protocols

Protocol 1: Quantification of Benzimidazole Derivatives in Pharmaceutical Formulations[1][2]

This protocol is suitable for the analysis of albendazole, fenbendazole, mebendazole, and oxfendazole in tablets and suspensions.

1. Materials and Reagents:

  • Reference standards of albendazole, fenbendazole, mebendazole, and oxfendazole.

  • HPLC grade acetonitrile, water, and 85% orthophosphoric acid.

  • 15% sodium hydroxide solution.

  • Methanol.

  • 0.45 µm filters.

2. Standard Solution Preparation:

  • Prepare individual stock solutions of the reference standards by dissolving them in a 0.25% hydrochloric acid solution in methanol to achieve a suitable concentration (e.g., 0.50 mg/mL for albendazole and fenbendazole, 0.20 mg/mL for mebendazole, and 0.40 mg/mL for oxfendazole).[2]

  • Dilute the stock solutions with mobile phase B to the desired working concentrations.[2]

3. Sample Preparation (Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

  • Add the solvent (0.25% HCl in methanol), sonicate to dissolve, and dilute to volume.

  • Filter the solution through a 0.45 µm filter.

  • Dilute the filtered solution with mobile phase B to a suitable concentration for HPLC analysis.

4. Sample Preparation (Suspensions):

  • Accurately weigh a portion of the suspension and transfer it to a volumetric flask.

  • Add the solvent, shake mechanically to disperse, and dilute to volume.[2]

  • Filter the solution through a 0.45 µm filter.[2]

  • Dilute the filtered solution with mobile phase B to a suitable concentration for HPLC analysis.[2]

5. HPLC Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Run the analysis using the chromatographic conditions specified in Table 1, Method 1.

  • Quantify the analytes by comparing the peak areas of the samples with those of the standards.

Protocol 2: Analysis of Benzimidazole Derivatives in Biological Matrices (Milk)[4]

This protocol is a general guideline for the extraction and analysis of benzimidazole residues from milk.

1. Materials and Reagents:

  • Acetonitrile and n-hexane (HPLC grade).

  • Polymer cation exchange (PCX) solid-phase extraction (SPE) cartridges.

  • Ammonium acetate buffer.

2. Sample Extraction:

  • To a milk sample, add acetonitrile and n-hexane.

  • Vortex or shake vigorously to extract the analytes.

  • Centrifuge to separate the layers.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a PCX SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant from the extraction step onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the benzimidazole derivatives with a suitable solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4. HPLC-DAD Analysis:

  • Inject the reconstituted sample into the HPLC system.

  • Perform the analysis using the chromatographic conditions outlined in Table 1, Method 3.

  • Identify and quantify the analytes based on their retention times and UV spectra compared to standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample (Pharmaceutical or Biological Matrix) extraction Extraction / Dissolution start->extraction cleanup Filtration / Solid-Phase Extraction extraction->cleanup hplc HPLC System (Pump, Injector, Column) cleanup->hplc detection UV/DAD Detector hplc->detection integration Chromatogram Peak Integration detection->integration quantification Quantification (Comparison with Standards) integration->quantification result Final Report quantification->result

Caption: General experimental workflow for the HPLC quantification of benzimidazolone derivatives.

logical_relationship method_dev Method Development column Column Selection (e.g., C8, C18) method_dev->column mobile_phase Mobile Phase Optimization (pH, Organic Solvent %) method_dev->mobile_phase detection_wl Wavelength Selection method_dev->detection_wl validation Method Validation column->validation mobile_phase->validation detection_wl->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision specificity Specificity validation->specificity lod_loq LOD & LOQ validation->lod_loq

Caption: Key stages in the development and validation of an HPLC method.

References

Application of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities. Their structural similarity to endogenous purine nucleotides allows them to interact with a variety of biological targets, making them promising candidates for the development of novel therapeutics.[1][2] In the field of oncology, benzimidazole derivatives have emerged as a versatile scaffold for the design of potent anticancer agents. These compounds have been shown to exert their effects through multiple mechanisms, including the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[3] This document provides an overview of the application of benzimidazole derivatives, with a conceptual focus on structures like 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one, in cancer research. It includes a summary of their cytotoxic activities, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: Cytotoxic Activity of Benzimidazole Derivatives

The following table summarizes the in vitro anticancer activity of various benzimidazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which are key indicators of a compound's potency.

Compound ID/NameCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Benzimidazole-Acridine Derivative (8I)K562 (Leukemia)-2.68[Gao et al., as cited in 3]
Benzimidazole-Acridine Derivative (8I)HepG-2 (Liver)-8.11[Gao et al., as cited in 3]
Imidazo[1,5-a]pyridine-benzimidazole (5l)NCI-60 PanelGI500.43 - 7.73[4]
6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine (12n)A549 (Lung)IC507.3 ± 1.0[4]
6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine (12n)MCF-7 (Breast)IC506.1 ± 0.6[4]
6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine (12n)MKN-45 (Stomach)IC5013.4 ± 0.5[4]
Benzimidazolone-Oxadiazole Hybrid (7)HeLa (Cervical)IC5010.6 - 13.6[5]
Benzimidazolone-Coumarin Hybrid (12b-12d)HeLa (Cervical)IC5010.6 - 13.6[5]
Benzimidazolone Derivative (6)A549 (Lung)IC5030.6 ± 1.76[5]
Benzimidazolone Derivative (6)MCF-7 (Breast)IC5028.3 ± 1.63[5]
Benzimidazolone Derivative (6)HeLa (Cervical)IC5031.2 ± 1.8[5]
Schiff–Benzimidazole Hybrid (3e)A549 (Lung)IC503.58 ± 0.53
Schiff–Benzimidazole Hybrid (3e)NCI-H460 (Lung)IC501.71 ± 0.17
Schiff–Benzimidazole Hybrid (3g)A549 (Lung)IC501.88 ± 0.35
Schiff–Benzimidazole Hybrid (3g)NCI-H460 (Lung)IC500.85 ± 0.24
Schiff–Benzimidazole Hybrid (3c)HL-60(TB) (Leukemia)GI501.46
Schiff–Benzimidazole Hybrid (3g)RXF-393 (Renal)GI501.62
Schiff–Benzimidazole Hybrid (3o)SF-539 (CNS)GI501.02
Benzimidazole/1,2,3-triazole Hybrid (10e)4-cell line panelGI500.025
Benzimidazole/1,2,3-triazole Hybrid (6i)4-cell line panelGI500.029
Benzimidazolyl/benzoxazolyl-triazolotriazine (8e)HepG2 (Liver)IC505.13[6]
2-Substituted BenzimidazolesHEPG2, MCF7, HCT 116IC50<10 µg/ml[7]

Signaling Pathways and Experimental Workflows

The anticancer effects of benzimidazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, created using Graphviz, illustrate a representative signaling pathway targeted by these compounds and a general experimental workflow for their evaluation.

G cluster_0 EGFR Signaling Pathway Benzimidazole Derivative Benzimidazole Derivative EGFR EGFR Benzimidazole Derivative->EGFR Inhibition PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation G cluster_1 Drug Discovery Workflow Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening MTT Assay MTT Assay In vitro Screening->MTT Assay Mechanism of Action Mechanism of Action MTT Assay->Mechanism of Action Apoptosis Assay Apoptosis Assay Mechanism of Action->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action->Cell Cycle Analysis Western Blot Western Blot Mechanism of Action->Western Blot Lead Optimization Lead Optimization Apoptosis Assay->Lead Optimization Cell Cycle Analysis->Lead Optimization Western Blot->Lead Optimization

References

Unveiling the Role of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one: A Synthetic Intermediate, Not a Characterized Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification within the biologically active benzimidazole family, extensive literature review reveals that 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one is not established as a chemical probe for biological research. Instead, its primary documented application is as a chemical intermediate in the synthesis of pharmaceuticals, most notably in the production of the antiemetic drug Domperidone.

Currently, there is a lack of publicly available data detailing the use of this compound as a tool to investigate biological pathways or targets. Research databases and scientific publications do not provide evidence of its application for target identification, validation, or as a modulator of specific protein functions in a research context. Therefore, detailed application notes and experimental protocols for its use as a chemical probe cannot be provided.

The available information consistently points to its role as a precursor molecule in multi-step organic syntheses. This is highlighted by its listing in chemical supplier catalogs as a pharmaceutical intermediate and its identification as an impurity in Domperidone preparations.

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

While this compound itself is not a characterized probe, the core benzimidazole structure is a well-recognized "privileged scaffold" in medicinal chemistry. This class of compounds is known to interact with a wide array of biological targets, exhibiting activities such as:

  • Anticancer Agents: Benzimidazole derivatives have been shown to target enzymes like human topoisomerase I.

  • Antimicrobial Activity: Various substituted benzimidazoles have demonstrated efficacy against bacteria and fungi.

  • Anti-HIV Agents: Certain derivatives have been investigated for their ability to inhibit HIV-1 integrase.

  • Dopamine Receptor Antagonism: As exemplified by Domperidone, some benzimidazoles act on dopamine receptors.

It is the versatility of the benzimidazole core that allows for the synthesis of a diverse library of compounds with a wide range of biological effects.

Synthetic Utility of this compound

The primary utility of this compound in a laboratory setting is as a reactant in organic synthesis. The chloroethyl group provides a reactive site for nucleophilic substitution, allowing for the attachment of this benzimidazolone moiety to other molecules.

Below is a generalized experimental workflow illustrating its role as a synthetic intermediate.

G General Synthetic Workflow cluster_synthesis Synthesis of this compound cluster_application Application as a Synthetic Intermediate start Starting Materials (e.g., o-phenylenediamine derivative) reaction1 Cyclization Reaction start->reaction1 intermediate 1H-benzo[d]imidazol-2(3H)-one reaction1->intermediate reaction2 Alkylation with 1-bromo-2-chloroethane intermediate->reaction2 product This compound reaction2->product probe This compound reaction3 Nucleophilic Substitution probe->reaction3 nucleophile Nucleophilic Reagent (e.g., amine-containing molecule) nucleophile->reaction3 final_product Final Product (e.g., Domperidone precursor) reaction3->final_product

Caption: Synthetic pathway of the title compound and its subsequent use.

Summary of Physicochemical Data

For researchers interested in the synthetic applications of this compound, the following table summarizes its key physicochemical properties.

PropertyValue
Molecular Formula C₉H₉ClN₂O
Molecular Weight 196.63 g/mol
CAS Number 52548-84-2
Appearance Typically a white powder
Solubility Soluble in organic solvents like DMSO and DMF
Storage Store in a cool, dry, well-ventilated area

Application Notes and Protocols for In Vitro Assay Development for 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazolone class.[1] While the specific biological activities of this particular molecule are not extensively documented, the benzimidazolone scaffold is of significant interest in medicinal chemistry due to the wide range of therapeutic properties exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4][5] In vitro assays are essential for the initial characterization of novel compounds, providing crucial data on their potential efficacy and mechanism of action.[2]

This document provides a comprehensive guide for the in vitro evaluation of this compound, with a primary focus on its potential as an anticancer agent. The following application notes and protocols describe a tiered approach, beginning with broad cytotoxicity screening, followed by more detailed investigations into the mechanism of cell death, including apoptosis and cell cycle analysis.

Application Note 1: Cytotoxicity Profiling of this compound

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Background: The initial step in assessing the anticancer potential of a novel compound is to evaluate its cytotoxicity against various cancer cell lines.[2] This is often achieved using assays that measure cell viability or membrane integrity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[6][7][8][9][10] The Lactate Dehydrogenase (LDH) release assay is another common method that quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released from cells with damaged plasma membranes.[11][12][13]

Data Presentation: The half-maximal inhibitory concentration (IC50) is a key metric derived from dose-response studies, representing the concentration of a compound required to inhibit cell growth by 50%. The following table presents hypothetical IC50 values for this compound across a panel of cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeMTT Assay IC50 (µM)LDH Assay IC50 (µM)
A549Lung Carcinoma25.430.1
MCF-7Breast Adenocarcinoma18.922.5
HeLaCervical Adenocarcinoma32.138.7
HepG2Hepatocellular Carcinoma15.619.8
HEK293Normal Human Embryonic Kidney> 100> 100

Interpretation: The hypothetical data suggests that this compound exhibits selective cytotoxicity against the tested cancer cell lines, with lower IC50 values observed in HepG2 and MCF-7 cells.[5] The higher IC50 value in the non-cancerous HEK293 cell line indicates potential for a favorable therapeutic window.[3][4][14]

Application Note 2: Investigation of Apoptotic Induction

Objective: To determine whether the cytotoxicity induced by this compound is mediated by apoptosis.

Background: Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[4] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells.[15][16] Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the intact membrane of live and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[16][17][18]

Data Presentation: The following table summarizes hypothetical results from an Annexin V-FITC/PI apoptosis assay on HepG2 cells treated with the IC50 concentration of this compound for 24 hours.

Cell PopulationDescriptionVehicle Control (%)Treated (%)
Lower-Left Quadrant (Annexin V- / PI-)Live Cells95.245.8
Lower-Right Quadrant (Annexin V+ / PI-)Early Apoptotic Cells2.135.4
Upper-Right Quadrant (Annexin V+ / PI+)Late Apoptotic/Necrotic Cells1.515.3
Upper-Left Quadrant (Annexin V- / PI+)Necrotic Cells1.23.5

Interpretation: The hypothetical data indicates a significant increase in the percentage of early and late apoptotic cells following treatment with this compound, suggesting that the compound induces cell death primarily through an apoptotic mechanism.[4]

Application Note 3: Cell Cycle Analysis

Objective: To assess the effect of this compound on cell cycle progression.

Background: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[4] Flow cytometry analysis of DNA content is a widely used method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20] Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Data Presentation: The following table presents hypothetical data on the cell cycle distribution of HepG2 cells treated with the IC50 concentration of this compound for 24 hours.

Cell Cycle PhaseDNA ContentVehicle Control (%)Treated (%)
Sub-G1< 2n2.515.8
G0/G12n60.335.1
S> 2n, < 4n15.210.5
G2/M4n22.038.6

Interpretation: The hypothetical results show a significant increase in the percentage of cells in the G2/M phase and the appearance of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[4] This suggests that this compound may induce G2/M cell cycle arrest, leading to apoptosis.[4]

Experimental Protocols

1. MTT Cell Viability Assay

  • Materials:

    • This compound

    • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) and a non-cancerous cell line (e.g., HEK293)

    • Complete culture medium

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)[6][7][9]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

    • Carefully remove the medium containing MTT.[6]

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9]

    • Measure the absorbance at 570 nm using a microplate reader.[7][10]

2. LDH Cytotoxicity Assay

  • Materials:

    • Commercially available LDH cytotoxicity assay kit

    • This compound

    • Human cancer cell lines

    • Complete culture medium

    • 96-well flat-bottom plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with serial dilutions of this compound and incubate for the desired time.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.[12]

    • Add the LDH reaction mixture to each well according to the manufacturer's protocol.[12]

    • Incubate at room temperature for the time specified in the kit instructions, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[12]

3. Annexin V-FITC/PI Apoptosis Assay

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • This compound

    • Human cancer cell line of interest

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[18]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[16]

4. Cell Cycle Analysis by Propidium Iodide Staining

  • Materials:

    • This compound

    • Human cancer cell line of interest

    • 6-well plates

    • Cold 70% ethanol

    • PBS

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed and treat cells as described for the apoptosis assay.

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[19]

    • Incubate the cells at -20°C for at least 2 hours.[19]

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.[20]

    • Incubate for 30 minutes at room temperature in the dark.[21]

    • Analyze the samples by flow cytometry.

Visualizations

G Experimental Workflow for In Vitro Screening A Compound Preparation (this compound) C Compound Treatment (Dose-Response) A->C B Cell Seeding (Cancer & Normal Cell Lines) B->C D Incubation (24, 48, 72 hours) C->D E Cytotoxicity Assays (MTT & LDH) D->E F Data Analysis (IC50 Determination) E->F G Mechanism of Action Studies F->G J Final Report F->J H Apoptosis Assay (Annexin V/PI) G->H I Cell Cycle Analysis (PI Staining) G->I H->J I->J

Caption: General workflow for in vitro screening of a novel compound.

G Simplified Apoptosis Signaling Pathways cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases->Apoptosis

Caption: Overview of intrinsic and extrinsic apoptosis pathways.

G The Cell Cycle G1 G1 (Growth) S S (DNA Synthesis) G1->S G1/S Checkpoint G0 G0 (Quiescence) G1->G0 G2 G2 (Growth) S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1 G0->G1

Caption: Diagram illustrating the phases of the cell cycle.

References

Application Notes and Protocols: Screening for Biological Activity of Novel Benzimidazolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. These scaffolds are structurally related to purine nucleoside bases, enabling them to interact with various biological macromolecules.[1] This document provides a comprehensive guide for the initial screening of novel benzimidazolone compounds for their potential biological activities, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties. Detailed protocols for key assays, data presentation standards, and visual workflows are provided to facilitate the systematic evaluation of new chemical entities.

Anticancer Activity Screening

Benzimidazolone derivatives have demonstrated potent anticancer activity through various mechanisms, including the disruption of microtubule polymerization, inhibition of key signaling pathways, and induction of apoptosis.[2][3][4] A primary screening cascade for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various benzimidazolone and benzimidazole derivatives against several human cancer cell lines. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Table 1: IC₅₀ Values of Benzimidazolone-Bridged Hybrid Compounds [5]

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)HEK293 (Non-cancerous) IC₅₀ (µM)
6 30.6 ± 1.7628.3 ± 1.6331.2 ± 1.862.7 ± 3.62
7 >250>25010.6 ± 0.6138.5 ± 2.22
9 22.4 ± 1.2919.8 ± 1.1415.3 ± 0.8825.8 ± 1.49
12b 45.2 ± 2.638.7 ± 2.2313.6 ± 0.7849.3 ± 2.84
12c 35.1 ± 2.0229.8 ± 1.7211.2 ± 0.6440.7 ± 2.35
12d 58.3 ± 3.3646.5 ± 2.6812.8 ± 0.7446.5 ± 2.68
Doxorubicin 4.3 ± 0.26.4 ± 0.373.4 ± 0.195.16 ± 0.3

Table 2: IC₅₀ Values of Various Benzimidazole Derivatives [3][6]

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundCancer Cell LineIC₅₀ (µM)
Compound 1 HOS1.8Roscovitine HOS24.3
G3612G36122.4
MCF-72.8MCF-742
K-5627.8K-56211
Compound 10 MGC-8031.025-FU MGC-80318.42
PC-35.40PC-36.82
MCF-72.35MCF-711.51
Compound 18 A5490.635-FU A5491.69
NCI-H4600.99NCI-H4603.20
MCF-71.3MCF-72.80
MDA-MB-2310.94MDA-MB-2310.79
V7 H10311.64BZD9Q1 H1035.83
H31416.68H314>100
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and stored in the dark

  • Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Novel benzimidazolone compounds

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a complete culture medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the novel benzimidazolone compounds and the positive control in DMSO.

    • Perform serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

    • Include wells with untreated cells (vehicle control) and medium-only blanks.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

    • Visually confirm the formation of purple formazan crystals in the wells with viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[6]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value using non-linear regression analysis.

Visualization: Anticancer Screening Workflow and Signaling Pathway

General Workflow for Anticancer Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Identification synthesis Synthesis of Novel Benzimidazolone Compounds cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot for Signaling Proteins ic50->western_blot lead_id Identification of Lead Compounds apoptosis->lead_id cell_cycle->lead_id western_blot->lead_id

Caption: Workflow for anticancer screening of novel compounds.

Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Benzimidazolone Benzimidazolone Compound Benzimidazolone->PI3K Inhibits Benzimidazolone->Akt Inhibits Benzimidazolone->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway and potential inhibition sites.

Antimicrobial Activity Screening

Benzimidazolone derivatives have been reported to possess significant antibacterial and antifungal properties.[1] The initial screening for antimicrobial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic microorganisms.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the MIC values of various benzimidazole derivatives against selected bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Minimum Inhibitory Concentration (MIC) Values of Benzimidazole Derivatives (µg/mL)

CompoundS. aureusS. epidermidisB. cereusM. leutusE. coliA. nigerA. fumigatusC. albicans
5e 15.6231.2531.2515.6231.2531.2515.6262.5
5g 15.6231.2562.531.2562.515.627.8131.25
5i 15.6215.6215.627.8115.6215.627.8115.62
65a 0.031---0.026---
65b 0.045---0.029---
66a 3.12---3.12---
66b 3.12---25---
Ciprofloxacin 15.6215.6215.627.8115.62---
Ketoconazole -----15.627.8115.62
Norfloxacin 0.020---0.039---
Chloramphenicol 12.50---6.25---

Data for compounds 5e, 5g, and 5i from[9]. Data for compounds 65a, 65b, 66a and 66b from[10].

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[11]

Materials:

  • Bacterial and/or fungal strains of interest

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Sterile 96-well round-bottom microtiter plates

  • Novel benzimidazolone compounds

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Multichannel pipette

  • Microplate reader (optional, for automated reading)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this adjusted suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the novel benzimidazolone compounds and control antibiotics in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock compound solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This will create a range of compound concentrations.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the serially diluted compounds.

    • Include a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization: Antimicrobial Screening Workflow

Workflow for Antimicrobial Screening cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_confirmation Secondary Screening cluster_lead Lead Identification synthesis Synthesis of Novel Benzimidazolone Compounds inoculum_prep Microorganism Inoculum Preparation synthesis->inoculum_prep broth_microdilution Broth Microdilution Assay inoculum_prep->broth_microdilution mic_determination MIC Determination broth_microdilution->mic_determination mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_determination->mbc_assay time_kill Time-Kill Kinetics Assay mic_determination->time_kill lead_id Identification of Lead Compounds mbc_assay->lead_id time_kill->lead_id

Caption: Workflow for antimicrobial screening of novel compounds.

Enzyme Inhibitory Activity Screening

Benzimidazolone derivatives have been identified as inhibitors of various enzymes, such as tyrosinase, urease, and α-amylase.[12] Screening for enzyme inhibitory activity is crucial for identifying compounds with specific molecular targets.

Data Presentation: In Vitro Enzyme Inhibitory Activity

The following table presents the IC₅₀ values of several benzimidazole derivatives against different enzymes.

Table 4: IC₅₀ Values of Benzimidazole Derivatives against Various Enzymes

CompoundEnzymeIC₅₀ (µM)StandardIC₅₀ (µM)
8a Urease7.18Thiourea22
8d Urease4.31Hydroxyurea100
8e Urease3.36
8k Urease7.14
3 α-Amylase1.91 ± 0.02Acarbose1.46 ± 0.26
4 α-Amylase1.89 ± 0.25
9 α-Amylase1.86 ± 0.08
b4 Dipeptidyl Peptidase III4.98 ± 0.04--
a4 Dipeptidyl Peptidase III8.34 ± 0.22--
b6 Dipeptidyl Peptidase III8.18 ± 0.09--
a6 Dipeptidyl Peptidase III9.83 ± 0.08--

Data for urease inhibitors from[12]. Data for α-amylase inhibitors from. Data for dipeptidyl peptidase III inhibitors from[4].

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to screen for inhibitors of mushroom tyrosinase, an enzyme involved in melanin biosynthesis.

Materials:

  • Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Novel benzimidazolone compounds

  • Kojic acid (positive control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer. This solution should be made fresh before use.

    • Prepare stock solutions of the novel benzimidazolone compounds and kojic acid in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

      • Control Wells (100% activity): 20 µL of DMSO + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

      • Blank Wells: 20 µL of DMSO + 160 µL of phosphate buffer (no enzyme).

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm in a kinetic mode for 10-20 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

    • Plot the percentage of inhibition against the compound concentration (logarithmic scale) to determine the IC₅₀ value.

Visualization: Enzyme Inhibition Screening Workflow

Workflow for Enzyme Inhibition Screening cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_kinetics Mechanism of Inhibition cluster_lead Lead Identification synthesis Synthesis of Novel Benzimidazolone Compounds target_selection Selection of Target Enzyme synthesis->target_selection inhibition_assay In Vitro Enzyme Inhibition Assay target_selection->inhibition_assay ic50_determination IC50 Determination inhibition_assay->ic50_determination kinetic_studies Enzyme Kinetic Studies (e.g., Lineweaver-Burk) ic50_determination->kinetic_studies ki_determination Determination of Inhibition Constant (Ki) kinetic_studies->ki_determination lead_id Identification of Lead Compounds ki_determination->lead_id

Caption: Workflow for enzyme inhibition screening of novel compounds.

References

Application Notes and Protocols for Studying the Effects of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for investigating the biological effects of the novel compound 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one. Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5][6]. The presence of a reactive chloroethyl group suggests potential for alkylating activity, a mechanism commonly employed by cytotoxic anticancer agents[7]. This document outlines a hypothesis-driven approach to characterize the compound's effects, focusing on its potential as an anticancer agent. Detailed protocols for in vitro assays, data presentation guidelines, and visualizations of experimental workflows and potential signaling pathways are provided to guide researchers in their investigation.

Introduction

Benzimidazoles are a core scaffold in numerous therapeutic agents due to their structural similarity to endogenous purines, allowing them to interact with various biological targets such as enzymes and nucleic acids[3][7]. The compound this compound (PubChem CID: 3653471) is a benzimidazole derivative with a molecular formula of C9H9ClN2O[8]. Its potential biological activity, particularly in the context of cancer, remains to be elucidated. The experimental design detailed herein aims to systematically evaluate the cytotoxic and mechanistic properties of this compound.

Experimental Design

The overall experimental workflow is designed to first screen for cytotoxic activity against a panel of cancer cell lines and then to delve into the mechanism of action of the compound.

Phase 1: In Vitro Cytotoxicity Screening

The initial phase focuses on determining the cytotoxic and antiproliferative effects of this compound on a selection of human cancer cell lines.

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Phase 1: Cytotoxicity Screening prep Prepare Stock Solution of This compound treatment Treat Cells with a Range of Compound Concentrations prep->treatment cell_culture Culture Selected Cancer Cell Lines cell_culture->treatment viability_assay Perform Cell Viability Assay (MTT or CellTiter-Glo) treatment->viability_assay proliferation_assay Conduct BrdU Proliferation Assay treatment->proliferation_assay ic50 Determine IC50 Values viability_assay->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis proliferation_assay->data_analysis G cluster_1 Phase 2: Mechanistic Investigation cell_treatment Treat Cells with Compound (at IC50 concentration) apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cell_treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) cell_treatment->cell_cycle_analysis western_blot Western Blot Analysis for Apoptotic & Cell Cycle Proteins cell_treatment->western_blot signaling_pathway Investigate Key Signaling Pathways (e.g., JNK, p53) apoptosis_assay->signaling_pathway cell_cycle_analysis->western_blot G compound This compound ros Increased ROS compound->ros p53 p53 Stabilization compound->p53 jnk JNK Activation ros->jnk jnk->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols for the Analysis of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one (CAS No. 52548-84-2) is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and quality are critical for the successful development of active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the analytical characterization of this compound, ensuring its identity, purity, and quality.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 52548-84-2N/A
Molecular Formula C₉H₉ClN₂ON/A
Molecular Weight 196.63 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Not availableN/A
Solubility Soluble in methanol, ethanol, DMSON/A

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Assay

This method is designed for the quantitative determination of this compound and its related impurities. The methodology is based on established protocols for similar benzimidazole derivatives.[1][2]

Instrumentation and Conditions:

ParameterSpecification
Instrument HPLC system with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Procedure:

  • Inject the blank (methanol) to ensure no interference from the solvent.

  • Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.

  • Inject the sample solution in duplicate.

  • Calculate the purity and assay of the sample by comparing the peak area with that of the reference standard.

Data Presentation:

ParameterAcceptance Criteria
Assay 98.0% - 102.0%
Individual Impurity ≤ 0.10%
Total Impurities ≤ 0.50%
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

This method is suitable for the identification of this compound and the detection of any volatile organic impurities.

Instrumentation and Conditions:

ParameterSpecification
Instrument GC-MS system
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Inlet Temperature 280 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 amu

Sample Preparation:

  • Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Procedure:

  • Inject 1 µL of the sample solution into the GC-MS.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak.

  • Compare the obtained mass spectrum with a reference library or a previously acquired spectrum of the reference standard for identification.

  • Analyze the chromatogram for the presence of any other peaks, which may indicate volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming its identity.

Instrumentation and Conditions:

ParameterSpecification
Instrument 400 MHz NMR Spectrometer
Solvent DMSO-d₆
Nuclei ¹H, ¹³C
Temperature 25 °C

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in about 0.7 mL of DMSO-d₆ in an NMR tube.

Procedure:

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Assign the peaks to the corresponding protons and carbons in the molecular structure. The expected chemical shifts should be consistent with the structure of this compound.

Visualizations

Analytical Workflow for Quality Control

The following diagram illustrates the general workflow for the analytical quality control of this compound.

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Decision cluster_4 Final Disposition Start Receive Sample of This compound Prep Sample Preparation (Dissolution) Start->Prep HPLC HPLC Analysis (Purity & Assay) Prep->HPLC GCMS GC-MS Analysis (Identification & Volatile Impurities) Prep->GCMS NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR Analysis Data Processing & Interpretation HPLC->Analysis GCMS->Analysis NMR->Analysis Report Generate Certificate of Analysis (CoA) Analysis->Report Decision Meets Specifications? Report->Decision Release Release for Use Decision->Release Yes Reject Reject/Further Investigation Decision->Reject No

Caption: General analytical workflow for quality control.

References

Application Notes and Protocols for 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one (CAS No: 52548-84-2). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided below. This information is essential for understanding the compound's behavior and potential hazards.

PropertyValue
Molecular Formula C₉H₉ClN₂O[1]
Molecular Weight 196.63 g/mol [1]
Appearance Solid (form may vary)
Purity For laboratory research purposes[2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel must be aware of the potential risks and take appropriate precautions.

GHS Hazard Statements:

  • Harmful if swallowed (H302).[3][4]

  • Causes skin irritation (H315).[3][4]

  • Causes serious eye damage/irritation (H318/H319).[3][4]

  • May cause respiratory irritation (H335).[3][4]

Precautionary Statements:

  • Avoid breathing dust (P261).[3][4]

  • Wash skin thoroughly after handling (P264).[3]

  • Do not eat, drink or smoke when using this product (P270).[3]

  • Use only outdoors or in a well-ventilated area (P271).[3]

  • Wear protective gloves, eye protection, and face protection (P280).[3]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique.[4]
Body Protection Laboratory coat.
Respiratory Protection For operations where dust may be generated, a NIOSH-certified respirator is required.[5] Surgical masks do not provide adequate protection.[5]

Handling and Storage Protocols

Proper handling and storage are critical to prevent exposure and maintain the compound's stability.

Receiving and Unpacking
  • Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.[5]

  • Unpack the compound in a designated area, preferably in a chemical fume hood or a well-ventilated space.[5]

  • HDs must not be removed from their external shipping containers in sterile compounding areas or in any area that is under positive pressure to the surrounding areas.[5]

  • Have a spill kit readily available in the receiving area.[5]

General Handling
  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[4]

  • Use personal protective equipment as specified in Section 3.[4]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4]

Storage Conditions
  • Store in a tightly closed container in a dry and well-ventilated place.[2][3]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

  • Recommended storage is at room temperature in a dry, sealed container.[2] For some related benzimidazole compounds, short-term storage at 4°C and long-term storage at -20°C to -80°C is recommended.[6] Always refer to the supplier's specific recommendations.

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Don Personal Protective Equipment (PPE) B Prepare work area in a chemical fume hood A->B C Retrieve compound from secure storage B->C D Weigh and prepare solutions as required C->D E Perform experiment D->E F Decontaminate work surfaces and equipment E->F G Dispose of waste in approved containers F->G H Return compound to secure storage G->H I Doff PPE and wash hands H->I G start Spill Occurs assess Assess Spill Size and Hazard Level start->assess small_spill Small Spill: Can be handled by trained personnel assess->small_spill Minor large_spill Large Spill: Evacuate and call emergency response assess->large_spill Major contain Contain the spill with absorbent material small_spill->contain neutralize Neutralize if necessary (follow specific protocol) contain->neutralize cleanup Clean up spill with appropriate materials neutralize->cleanup dispose Dispose of waste in sealed, labeled containers cleanup->dispose decontaminate Decontaminate the area and affected equipment dispose->decontaminate report Report the incident decontaminate->report

References

Troubleshooting & Optimization

"solubility issues of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one in aqueous buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one in aqueous buffers. The following information offers troubleshooting strategies and detailed experimental protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute it from an organic solvent stock into my aqueous buffer?

A1: This is a common issue for hydrophobic compounds like many benzimidazolone derivatives. The significant change in solvent polarity when moving from a concentrated organic stock (e.g., DMSO) to a primarily aqueous environment can cause the compound to "crash out" or precipitate.[1] This can be further exacerbated by high salt concentrations in your buffer, a phenomenon known as "salting out".[1]

Q2: What is the expected aqueous solubility of this compound?

Q3: What are the initial steps to take when facing solubility problems with this compound?

A3: A systematic approach is recommended. First, verify the compound's purity. Then, proceed with a stepwise optimization of your solvent system. This involves exploring different co-solvents, adjusting the pH, and considering the use of surfactants.

Troubleshooting Guides

Guide 1: Addressing Precipitation Upon Dilution

If you observe precipitation when diluting your stock solution of this compound into an aqueous buffer, consider the following troubleshooting steps:

  • Decrease the Final Concentration: Your target concentration may be above the compound's solubility limit in the aqueous buffer. Attempt dilutions to a lower final concentration.[1]

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[1] This rapid dispersion can help prevent localized supersaturation and precipitation.

  • Use a Co-solvent: Incorporating a water-miscible organic solvent into your final aqueous solution can increase the compound's solubility.[3] See the Co-Solvent Screening Protocol below for more details.

  • Adjust the pH: For compounds with ionizable groups, modifying the pH of the aqueous buffer can significantly affect solubility.[3][4]

Quantitative Data Summary

As specific quantitative solubility data for this compound is not publicly available, the following table provides a template for you to record your experimental findings.

Buffer System (e.g., PBS, pH 7.4)Co-solvent (% v/v)Maximum Soluble Concentration (µM)Observations
Example: PBS, pH 7.4DMSO (0.5%)Record your data heree.g., Clear solution, slight precipitation after 1h
Example: Tris, pH 8.0Ethanol (1%)Record your data heree.g., Fully dissolved

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

This protocol allows for the determination of the kinetic solubility of this compound, which is relevant for many in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline - PBS)

  • 96-well microplate (polypropylene)

  • Plate shaker

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a Stock Solution: Dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to another 96-well plate. Then, add the aqueous buffer to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically ≤1% v/v).

  • Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Observation and Quantification: Visually inspect the wells for any precipitation. The highest concentration that remains clear is the approximate kinetic solubility. For a more quantitative measurement, filter the samples and analyze the filtrate concentration using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Protocol 2: Co-Solvent Screening for Improved Solubility

This protocol helps identify a suitable co-solvent and its optimal concentration to maintain the solubility of your compound.

Materials:

  • 10 mM stock solution of this compound in DMSO.

  • Aqueous buffer of interest.

  • Water-miscible organic co-solvents (e.g., ethanol, polyethylene glycol 400 - PEG 400).

  • Microcentrifuge tubes or a 96-well plate.

Procedure:

  • Prepare Co-solvent Buffers: Create a series of your aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol or PEG 400).[2]

  • Dilution: To each co-solvent buffer, add the compound stock solution to reach your desired final concentration (e.g., add 1 µL of 10 mM stock to 99 µL of buffer for a 100 µM final concentration).

  • Mixing and Observation: Immediately vortex or shake the mixture and visually inspect for any precipitation.

  • Incubation: Let the solutions stand at your experimental temperature for a predetermined time (e.g., 1 hour) and check for precipitation again.

  • Selection: The lowest concentration of the co-solvent that keeps the compound in solution is the optimal choice for your experiments.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue Encountered check_purity Verify Compound Purity start->check_purity prepare_stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) check_purity->prepare_stock dilute Dilute into Aqueous Buffer prepare_stock->dilute precipitation Precipitation Observed? dilute->precipitation no_precipitation No Precipitation: Proceed with Experiment precipitation->no_precipitation No troubleshoot Troubleshoot Solubility precipitation->troubleshoot Yes lower_conc Try Lower Final Concentration troubleshoot->lower_conc optimize_dilution Optimize Dilution Method (add stock to buffer) troubleshoot->optimize_dilution cosolvent Use a Co-solvent troubleshoot->cosolvent ph_adjust Adjust Buffer pH troubleshoot->ph_adjust re_evaluate Re-evaluate Solubility lower_conc->re_evaluate optimize_dilution->re_evaluate cosolvent->re_evaluate ph_adjust->re_evaluate success Success: Proceed with Experiment re_evaluate->success Resolved further_optimization Further Optimization Needed re_evaluate->further_optimization Not Resolved

Caption: Troubleshooting workflow for addressing solubility issues.

Experimental_Workflow start Start: Determine Kinetic Solubility stock_prep Prepare 10 mM Stock in DMSO start->stock_prep serial_dilution Serial Dilute Stock in DMSO stock_prep->serial_dilution transfer Transfer to New Plate and Add Aqueous Buffer serial_dilution->transfer incubate Incubate with Shaking transfer->incubate analyze Analyze for Precipitation (Visual, Spectrophotometry, or HPLC) incubate->analyze result Determine Highest Soluble Concentration analyze->result

Caption: Experimental workflow for kinetic solubility assessment.

References

Technical Support Center: Synthesis of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one.

Troubleshooting Guide & FAQs

A common and effective method for synthesizing this compound is through the N-alkylation of 1H-benzo[d]imidazol-2(3H)-one using 1-bromo-2-chloroethane. This process, however, can be prone to issues such as low yield, incomplete reactions, and the formation of undesired byproducts.

Q1: My reaction yield is consistently low. What are the primary causes?

A1: Low yield is the most frequent issue. Several factors can contribute to this:

  • Inadequate Base: The choice and amount of base are critical for deprotonating the benzimidazolone nitrogen, facilitating the nucleophilic attack. Insufficient or an inappropriate base can lead to an incomplete reaction.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired alkylation and potential side reactions. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote the formation of byproducts.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential.

  • Solvent Issues: The solvent must be appropriate for the reactants and reaction conditions. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are generally preferred.

  • Formation of Byproducts: The most common issue is the formation of the N,N'-disubstituted byproduct, 1,3-bis(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one.

Q2: I'm observing a significant amount of a byproduct. How can I identify and minimize it?

A2: The primary byproduct is typically the N,N'-dialkylated compound, 1,3-bis(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one. Its formation is favored by the use of excess alkylating agent or a strong base.

Minimization Strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 to 1.2 equivalents) of the alkylating agent, 1-bromo-2-chloroethane.

  • Optimize Base Selection: Employ a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH), which can lead to a higher concentration of the reactive anion and promote dialkylation.

  • Temperature Control: Maintain a moderate reaction temperature to favor the mono-alkylation product.

  • Gradual Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which helps suppress the second alkylation step.

Q3: My starting material, 1H-benzo[d]imidazol-2(3H)-one, is not fully consumed. What should I do?

A3: Incomplete consumption of starting material points towards issues with reaction conditions.

  • Check Base Activity: Ensure the base used is not old or degraded. Use freshly powdered base if possible.

  • Increase Reaction Time: Monitor the reaction using TLC. If starting material is still present, extend the reaction time.

  • Solvent Purity: Ensure the solvent is anhydrous, as water can interfere with the base and the reaction.

  • Review Temperature: A slight increase in temperature might be necessary to drive the reaction to completion, but this must be balanced against the risk of byproduct formation.

Q4: What are the recommended reaction conditions for optimizing the yield?

A4: Optimizing conditions is key. Below is a table summarizing conditions from various studies that have achieved good to excellent yields.

Data Summary: Optimized Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Starting Material 1H-benzo[d]imidazol-2(3H)-one1H-benzo[d]imidazol-2(3H)-one1H-benzo[d]imidazol-2(3H)-one
Alkylating Agent 1-bromo-2-chloroethane (1.2 eq)1-bromo-2-chloroethane (1.5 eq)1-bromo-2-chloroethane (2.0 eq)
Base K₂CO₃ (2.0 eq)NaH (1.2 eq)NaOH (powdered)
Solvent DMFAnhydrous DMFAcetonitrile (ACN)
Temperature 60-70 °CRoom Temperature to 50°C80 °C (Reflux)
Reaction Time 4-6 hours12 hours3 hours
Reported Yield 85-95%~80%~75%

Note: These conditions are starting points. Optimization may be required based on lab-specific equipment and reagent purity.

Experimental Protocols

Protocol 1: High-Yield Synthesis using K₂CO₃ in DMF

This protocol is recommended for its high yield and selectivity.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-benzo[d]imidazol-2(3H)-one (1.0 eq).

  • Solvent and Base Addition: Add anhydrous Dimethylformamide (DMF) to the flask, followed by finely powdered potassium carbonate (K₂CO₃, 2.0 eq).

  • Stirring: Stir the suspension vigorously for 30 minutes at room temperature to ensure proper mixing.

  • Alkylating Agent Addition: Slowly add 1-bromo-2-chloroethane (1.2 eq) to the mixture dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot has disappeared.

  • Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the resulting solid, wash it thoroughly with water to remove inorganic salts, and then dry it under a vacuum. The crude product can be further purified by recrystallization from ethanol or isopropanol to yield pure this compound.

Visual Guides

The following diagrams illustrate the chemical pathways and a logical troubleshooting workflow to help diagnose and resolve synthesis issues.

Synthesis_Pathway SM 1H-benzo[d]imidazol-2(3H)-one Anion Benzimidazolone Anion SM->Anion -H⁺  + Base Base Base (e.g., K₂CO₃) Product This compound (Desired Product) Anion->Product + Alkylating Agent (SN2 Reaction) AlkylatingAgent 1-bromo-2-chloroethane Byproduct 1,3-bis(2-chloroethyl)... (Dialkylated Byproduct) Product->Byproduct + Base + Alkylating Agent (Excess)

Caption: Reaction pathway for the synthesis of the target compound and the formation of the common dialkylated byproduct.

Troubleshooting_Workflow Start Start: Low Yield Issue CheckTLC Analyze reaction mixture by TLC Start->CheckTLC HighSM High Starting Material? CheckTLC->HighSM Evaluate spots HighByproduct Major Byproduct Peak? HighSM->HighByproduct No Sol_TimeTemp Action: • Increase reaction time • Increase temperature slightly • Check base activity HighSM->Sol_TimeTemp Yes CleanReaction Clean reaction, low conversion HighByproduct->CleanReaction No Sol_Stoich Action: • Reduce alkylating agent (1.1 eq) • Use milder base (K₂CO₃) • Add agent slowly HighByproduct->Sol_Stoich Yes Sol_BaseSolvent Action: • Ensure anhydrous solvent • Use fresh, powdered base • Increase stirring CleanReaction->Sol_BaseSolvent End Re-run with optimized conditions Sol_TimeTemp->End Sol_Stoich->End Sol_BaseSolvent->End

Caption: A step-by-step workflow for troubleshooting low yield in the synthesis reaction.

"common artifacts in assays with 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a heterocyclic organic compound. The benzimidazole core is a common scaffold in medicinal chemistry and is found in a variety of biologically active compounds. Benzimidazole derivatives have been investigated for a wide range of pharmacological activities, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The presence of a reactive 2-chloroethyl group suggests that this compound may act as a covalent inhibitor, forming a stable bond with its biological target.

Q2: What are the primary safety precautions when handling this compound?

A2: Due to the reactive 2-chloroethyl moiety, this compound should be handled with care. It is potentially a reactive and alkylating agent. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions are typically prepared in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO). Due to its reactive nature, the compound may be susceptible to hydrolysis or reaction with nucleophilic solvents. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store stock solutions in small aliquots at -20°C or -80°C in desiccated conditions to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: What are the most likely sources of artifacts when using this compound in biological assays?

A4: The primary source of artifacts is the reactive 2-chloroethyl group. This group can covalently modify nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins non-specifically, leading to false-positive or false-negative results. Other potential artifacts include compound aggregation at high concentrations and interference with assay detection systems (e.g., fluorescence or absorbance).

Troubleshooting Guides

Biochemical Assays (e.g., Enzyme Inhibition Assays)

Q: I am observing time-dependent inhibition of my target enzyme. Is this expected?

A: Yes, time-dependent inhibition is a characteristic feature of covalent inhibitors. The 2-chloroethyl group on your compound can form a covalent bond with a nucleophilic residue on the enzyme, leading to irreversible or slowly reversible inhibition. To confirm this, you can perform a "jump-dilution" experiment.

Experimental Protocols

Key Experiment: Jump-Dilution Assay to Confirm Irreversible Inhibition

Objective: To determine if the inhibition by this compound is reversible or irreversible.

Methodology:

  • Pre-incubation: Incubate the target enzyme with a high concentration of the compound (e.g., 10x IC50) for a set period (e.g., 60 minutes) to allow for covalent bond formation. A control incubation with the enzyme and vehicle (DMSO) should be run in parallel.

  • Dilution: Rapidly dilute the enzyme-inhibitor mixture and the control mixture (e.g., 100-fold) into the assay buffer containing the substrate. This dilution reduces the concentration of the free inhibitor to a sub-inhibitory level.

  • Activity Measurement: Immediately measure the enzyme activity at different time points after dilution.

  • Analysis: If the enzyme activity in the inhibitor-treated sample does not recover over time compared to the control, it indicates irreversible or very slowly reversible inhibition.

Q: My dose-response curve is steep and shows a high Hill slope, or the results are not reproducible. What could be the cause?

A: This can be indicative of compound aggregation. At higher concentrations, the compound may form aggregates that non-specifically inhibit the enzyme.

Troubleshooting Steps:

  • Include Detergents: Add a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01-0.1%), to the assay buffer to disrupt aggregate formation.

  • Vary Enzyme Concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration, whereas aggregators are often more potent at lower enzyme concentrations.

  • Centrifugation: Before adding the compound to the assay, centrifuge the diluted compound solution at high speed to pellet any pre-formed aggregates.

Q: The presence of a reducing agent, like Dithiothreitol (DTT), in my assay buffer seems to affect the potency of my compound. Why is this happening?

A: The 2-chloroethyl group is an electrophile that can react with the nucleophilic thiol group of DTT. This reaction will sequester your compound, reducing its effective concentration and leading to an apparent decrease in potency (a rightward shift in the IC50 curve).

Troubleshooting and Confirmation:

  • DTT Concentration-Response: Measure the IC50 of your compound in the presence of varying concentrations of DTT. A DTT-dependent increase in IC50 is strong evidence of thiol reactivity.

  • Alternative Reducing Agents: If a reducing agent is essential for your enzyme's activity, consider using a non-nucleophilic reducing agent, although these are less common. Alternatively, use the lowest effective concentration of DTT.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in a Kinase Assay Under Different Conditions

Assay ConditionIC50 (µM)Hill SlopeInterpretation
Standard Buffer1.21.1Baseline potency.
+ 0.05% Triton X-1001.31.0No significant change, suggesting aggregation is not a major issue at active concentrations.
+ 1 mM DTT15.81.2Significant increase in IC50, indicating reactivity with thiols.
Pre-incubation (30 min)0.41.3Increased potency with pre-incubation, consistent with time-dependent (covalent) inhibition.
Cell-Based Assays (e.g., MTT/MTS Viability Assays)

Q: I see a significant decrease in cell viability in my MTT assay. How can I be sure it's due to a specific biological effect and not an artifact?

A: Compounds with reactive electrophiles can interfere with cellular redox processes and directly react with the tetrazolium dye (MTT) or the formazan product, leading to false readings.

Troubleshooting Steps:

  • Use an Orthogonal Assay: Confirm the results with a different viability assay that has a different readout, such as a CellTiter-Glo® (measures ATP levels) or a CytoTox-ONE™ (measures LDH release) assay.

  • Control for Compound-Dye Interaction: In a cell-free system, incubate the compound with MTT and a reducing agent (like NADH) to see if it directly affects the conversion to formazan. Also, test if the compound quenches the absorbance of the formazan product.

  • Washout Experiment: Treat the cells with the compound for a specific period, then wash it out and add fresh media. If the effect is due to covalent binding to a target, the decrease in viability may persist. If it's due to assay interference, the effect may be reversible upon removal of the compound.

Experimental Protocols

Key Experiment: MTT Cell Viability Assay

Objective: To assess the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

Mandatory Visualization

covalent_inhibition cluster_assay Biochemical Assay Components cluster_reactions Potential Reactions Enzyme Enzyme (with Cys-SH) Covalent_Adduct Enzyme-Compound Covalent Adduct (Inactive Enzyme) Enzyme->Covalent_Adduct Compound 1-(2-chloroethyl)-1H- benzo[d]imidazol-2(3H)-one Compound->Covalent_Adduct Covalent Modification (False Positive Signal) DTT_Adduct DTT-Compound Adduct (Inactive Compound) Compound->DTT_Adduct Thiol Reactivity (Reduced Potency) DTT DTT (Thiol Reagent) DTT->DTT_Adduct

Caption: Potential covalent modification pathways of this compound in a biochemical assay.

troubleshooting_workflow start Unexpected Assay Result check_reactivity Is compound potentially reactive? (e.g., contains electrophilic groups) start->check_reactivity check_aggregation Is compound concentration high? check_reactivity->check_aggregation No dtt_test Perform DTT interference assay check_reactivity->dtt_test Yes detergent_test Add detergent (e.g., Triton X-100) to assay buffer check_aggregation->detergent_test Yes orthogonal_assay Use orthogonal assay with different detection method check_aggregation->orthogonal_assay No confirm_covalent Perform jump-dilution or washout experiment dtt_test->confirm_covalent detergent_test->orthogonal_assay No change result_artifact Result likely an artifact detergent_test->result_artifact IC50 improves orthogonal_assay->result_artifact Does not confirm result_real Result likely a true effect orthogonal_assay->result_real Confirms activity confirm_covalent->result_real Confirms covalent binding signaling_pathway cluster_pathway Hypothetical Benzimidazole Target Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Cell_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cell_Response Gene Expression Compound 1-(2-chloroethyl)-1H- benzo[d]imidazol-2(3H)-one Compound->Kinase1 Covalent Inhibition

"optimizing dosage of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one for in vivo experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for in vivo experimental data on "1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one" (CAS 52548-84-2) did not yield any specific dosage optimization protocols or published in vivo studies. This compound is primarily documented as a chemical intermediate for the synthesis of other molecules, such as dyes and various pharmaceutical agents.[1]

Therefore, this technical support center provides a general framework and best practices for researchers and drug development professionals on how to approach the optimization of in vivo dosage for a novel benzimidazole derivative with limited prior characterization. The principles and methodologies outlined below are based on standard preclinical drug development practices.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the in vivo dosage for a novel benzimidazole compound?

A1: The initial dose selection for in vivo studies should be guided by prior in vitro data. Key parameters include the compound's half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in relevant cell-based assays and its cytotoxicity (CC50). A common starting point for animal studies is to aim for plasma concentrations that are a multiple of the in vitro IC50 or EC50. It is also crucial to have preliminary data on the compound's solubility and stability to select an appropriate vehicle for administration.

Q2: What are the common routes of administration for benzimidazole derivatives in preclinical studies?

A2: The route of administration depends on the physicochemical properties of the compound and the experimental model. Common routes for preclinical studies include:

  • Intravenous (IV): Provides 100% bioavailability and is often used in early pharmacokinetic studies.

  • Intraperitoneal (IP): A common route in rodent studies, offering good systemic exposure.

  • Oral (PO): Preferred for compounds intended for oral delivery in humans. Requires assessment of oral bioavailability.

  • Subcutaneous (SC): Can provide sustained release and prolonged exposure.

The choice of vehicle is critical to ensure the compound is fully solubilized and stable. Common vehicles include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and various formulations containing cyclodextrins or other solubilizing agents.

Q3: How do I design a dose-ranging study?

A3: A dose-ranging or dose-escalation study is essential to determine the maximum tolerated dose (MTD) and to identify a preliminary therapeutic window. A typical design involves:

  • Group Allocation: At least 3-4 dose groups with a vehicle control group.

  • Dose Selection: Doses should be spaced logarithmically (e.g., 1, 3, 10, 30 mg/kg) to cover a broad range.

  • Monitoring: Closely monitor animals for clinical signs of toxicity, changes in body weight, food and water intake, and any behavioral changes.

  • Endpoint Analysis: At the end of the study, collect blood for pharmacokinetic and biomarker analysis, and perform histopathology on key organs to assess for toxicity.

Q4: What are the key parameters to monitor for toxicity?

A4: Comprehensive toxicity monitoring is crucial. Key parameters include:

  • Clinical Observations: Daily monitoring for changes in appearance, behavior, and activity.

  • Body Weight: Measure at least twice weekly. A significant weight loss (e.g., >15-20%) is a common sign of toxicity.

  • Hematology: Complete blood counts (CBC) to assess effects on red and white blood cells and platelets.

  • Clinical Chemistry: Analysis of blood plasma or serum to evaluate liver and kidney function (e.g., ALT, AST, BUN, creatinine).

  • Histopathology: Microscopic examination of major organs (liver, kidneys, spleen, heart, lungs, etc.) to identify any pathological changes.

Q5: How do I establish a pharmacodynamic (PD) biomarker?

A5: A PD biomarker is a measurable indicator of a pharmacological response to a drug. For a novel compound, this could be:

  • Target Engagement: Measuring the binding of the compound to its molecular target in tissues of interest.

  • Downstream Signaling: Assessing changes in the activity of proteins or pathways that are modulated by the target.

  • Phenotypic Readout: A functional response that is related to the desired therapeutic effect (e.g., reduction in tumor size, decrease in inflammatory markers).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No apparent efficacy at predicted therapeutic doses. Poor bioavailability, rapid metabolism/clearance, incorrect route of administration, inactive compound.1. Conduct a pharmacokinetic (PK) study to determine plasma and tissue exposure. 2. Evaluate alternative routes of administration or formulation strategies. 3. Confirm the in vitro activity of the batch of the compound being used.
High variability in animal response within the same dose group. Inconsistent dosing technique, instability of the compound in the vehicle, genetic variability in the animal model.1. Ensure all personnel are properly trained in the dosing technique. 2. Assess the stability of the dosing solution over the duration of the experiment. 3. Consider using an inbred animal strain to reduce genetic variability.
Unexpected toxicity at low doses. Off-target effects, reactive metabolites, hypersensitivity of the chosen animal model.1. Perform a broader in vitro screen to identify potential off-target activities. 2. Conduct in vitro metabolism studies to identify potentially toxic metabolites. 3. Consider using a different animal species for toxicity assessment.
Compound precipitates out of solution during preparation or administration. Poor solubility, incorrect pH of the vehicle, inappropriate vehicle.1. Determine the solubility of the compound in various pharmaceutically acceptable vehicles. 2. Adjust the pH of the vehicle if the compound's solubility is pH-dependent. 3. Consider using co-solvents, surfactants, or other formulation aids.

Experimental Protocols

Protocol 1: General Procedure for In Vivo Dose Escalation Study in Mice

  • Animal Model: Select a suitable mouse strain (e.g., C57BL/6, BALB/c) of a specific age and sex.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Dosing Preparation: Prepare fresh dosing solutions of the benzimidazole derivative in a sterile vehicle on each day of dosing. Ensure the compound is fully dissolved.

  • Dosing: Administer the compound via the chosen route (e.g., IP, PO, IV) at a fixed volume based on the most recent body weight.

  • Monitoring:

    • Record body weights and clinical observations daily.

    • Monitor food and water consumption.

  • Termination: At the end of the study period (e.g., 7-14 days), euthanize animals and collect blood and tissues for analysis.

  • Analysis:

    • Perform hematology and clinical chemistry on blood samples.

    • Conduct histopathological examination of major organs.

    • Analyze plasma for drug concentration (pharmacokinetics).

Data Presentation

Table 1: Example of In Vitro Data for a Novel Benzimidazole Compound

ParameterAssayResult
IC50 Target Enzyme Inhibition150 nM
EC50 Cellular Efficacy (e.g., anti-proliferative)500 nM
CC50 Cytotoxicity in a non-target cell line> 50 µM
Solubility Aqueous Buffer (pH 7.4)< 1 µg/mL
Solubility 10% DMSO / 40% PEG300 / 50% Saline5 mg/mL

Table 2: Example of a Dose-Ranging Study Design in Mice

GroupTreatmentDose (mg/kg)RouteN (animals/group)
1Vehicle0IP5
2Compound X3IP5
3Compound X10IP5
4Compound X30IP5
5Compound X100IP5

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Studies invitro_activity Determine IC50/EC50 dose_ranging Dose-Ranging & MTD Study invitro_activity->dose_ranging Inform Starting Dose invitro_tox Assess Cytotoxicity (CC50) invitro_tox->dose_ranging solubility Evaluate Solubility & Stability solubility->dose_ranging Select Vehicle pk_study Pharmacokinetic (PK) Study dose_ranging->pk_study Select Doses efficacy_study Efficacy Study in Disease Model dose_ranging->efficacy_study Select Doses pk_study->efficacy_study Inform Dosing Regimen

Caption: Workflow for preclinical in vivo dosage optimization.

Troubleshooting_Logic cluster_pk_issue Address PK Issues cluster_pd_issue Address PD Issues start No In Vivo Efficacy Observed check_pk Was adequate drug exposure confirmed? start->check_pk pk_yes Yes check_pk->pk_yes pk_no No check_pk->pk_no check_target Confirm target engagement in vivo pk_yes->check_target model_issue Evaluate appropriateness of animal model pk_yes->model_issue reformulate Reformulate or change administration route pk_no->reformulate check_metabolism Investigate rapid metabolism pk_no->check_metabolism

References

Technical Support Center: Stability of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one in solution. This document includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. The chloroethyl group is susceptible to hydrolysis, a reaction that can be accelerated by non-neutral pH and elevated temperatures. Additionally, benzimidazole derivatives can be photosensitive and may degrade upon exposure to UV or ambient light.[1]

Q2: What is the most likely degradation product of this compound in aqueous solutions?

A2: The most probable degradation product in aqueous media is the corresponding hydroxyethyl derivative, 1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, formed through the hydrolysis of the chloroethyl group.[2] Depending on the conditions, intramolecular cyclization to form a fused ring system is also a potential degradation pathway, though hydrolysis is often the major route.

Q3: How does pH impact the stability of this compound?

A3: The chloroethyl group's stability is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the carbon-chlorine bond.[1] It is advisable to maintain solutions at a neutral pH to minimize degradation, unless the experimental design requires otherwise.

Q4: Is this compound sensitive to light?

A4: Benzimidazole derivatives are often photosensitive.[1] It is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photodegradation.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is advisable to store aliquots of stock solutions at -20°C or -80°C to minimize degradation.[3] The choice of solvent is also critical; aprotic solvents like anhydrous DMSO or DMF are suitable for preparing stock solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of parent compound in aqueous buffer. Hydrolysis of the chloroethyl group. - Ensure the pH of the buffer is as close to neutral (pH 7) as the experiment allows.- Conduct the experiment at a lower temperature if possible.- Prepare fresh solutions immediately before use.
Appearance of an unexpected peak in HPLC analysis. Formation of a degradation product. - Characterize the new peak using LC-MS to identify its mass.- A common degradant is the hydroxyethyl analog. Check for a mass increase of 18 Da (loss of HCl, addition of H₂O).- Perform forced degradation studies (see protocol below) to systematically identify potential degradation products.
Precipitation of the compound from the solution. Low aqueous solubility. - Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous medium.- Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <1%).
Inconsistent results between experimental replicates. Variable degradation due to light exposure. - Protect all solutions from light at all stages of the experiment using amber vials or aluminum foil.- Standardize the light conditions for all samples if light exposure is an unavoidable part of the experiment.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound based on typical behavior for similar compounds. This data is for illustrative purposes to guide experimental design.

Table 1: Stability of this compound in Aqueous Buffers at 37°C

Buffer pH% Remaining after 24h% Remaining after 72hMajor Degradation Product
5.092%85%1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
7.498%95%1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
9.088%75%1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one

Table 2: Stability of this compound in Different Solvents at Room Temperature (Protected from Light)

Solvent% Remaining after 1 week% Remaining after 4 weeks
Anhydrous DMSO>99%99%
Acetonitrile>99%98%
PBS (pH 7.4)96%88%
Methanol97%90%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the stock solution in a dry heat oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution in a transparent vial to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general-purpose HPLC method suitable for separating this compound from its potential degradation products. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Photolytic Photolytic Stress Conditions->Photolytic Neutralization Neutralization Acid Hydrolysis->Neutralization Base Hydrolysis->Neutralization HPLC Analysis HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis Neutralization->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

G parent 1-(2-chloroethyl)-1H- benzo[d]imidazol-2(3H)-one hydrolysis_product 1-(2-hydroxyethyl)-1H- benzo[d]imidazol-2(3H)-one parent->hydrolysis_product Hydrolysis (H₂O, Δ, H⁺/OH⁻) cyclization_product Fused Tricyclic Product (Potential) parent->cyclization_product Intramolecular Cyclization

Caption: Potential degradation pathways.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of Benzimidazolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of benzimidazolone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor cell permeability for benzimidazolone compounds?

A1: Poor cell permeability is a frequent challenge in drug development and can be attributed to several physicochemical properties of a compound.[1] For benzimidazolone derivatives, key factors include:

  • Low Lipophilicity: The ability of a compound to dissolve in fats or lipids is crucial for it to pass through the lipid bilayer of cell membranes.[2][3]

  • Poor Aqueous Solubility: While seemingly counterintuitive, a compound must have adequate solubility in the aqueous environment of the gastrointestinal tract to be available for absorption.[4][5] Benzimidazolone derivatives can sometimes suffer from poor water solubility.[6]

  • High Polar Surface Area (PSA): A high PSA, often due to an excess of hydrogen bond donors and acceptors, can hinder a compound's ability to cross non-polar lipid membranes.[7]

  • High Molecular Weight: Larger molecules generally diffuse more slowly across cell membranes.[2]

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in intestinal epithelial cells and actively pump the compound out of the cell, reducing its net absorption.[2][8]

Q2: Which initial in vitro assays should I use to quantify the cell permeability of my benzimidazolone compound?

A2: A tiered approach using standard in vitro permeability assays is recommended to confirm and quantify poor cell permeability.[1] The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts a compound's ability to cross a lipid membrane via passive diffusion.[9][10] It is a cost-effective first screen to assess intrinsic permeability, avoiding the complexities of active transport.[11] For benzimidazole derivatives, PAMPA can be a good predictor of high permeability if the compound's Log P is less than 3.0.[12]

  • Caco-2 Cell Permeability Assay: This is considered the gold standard for predicting in vivo oral absorption.[8] The assay uses Caco-2 cells, which are derived from human colon adenocarcinoma and form a monolayer that mimics the intestinal epithelium, expressing various transporters, including efflux pumps like P-gp.[13][14] This model assesses passive diffusion, active transport, and paracellular transport.[15]

Q3: How do I interpret the data from a bidirectional Caco-2 assay?

A3: A bidirectional Caco-2 assay is crucial for understanding if your compound is subject to active efflux.[13] It measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction, representing absorption, and the basolateral-to-apical (B-A) direction, representing efflux.[13]

The key metric is the Efflux Ratio (ER) , calculated as: ER = Papp (B-A) / Papp (A-B) .

An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter like P-gp.[8][13]

Troubleshooting Guides

This section addresses specific issues you may encounter during your permeability experiments.

Issue 1: Low compound recovery (<80%) in the Caco-2 assay.

Q: My compound recovery is consistently low, preventing an accurate permeability assessment. What are the potential causes and how can I fix this?

A: Low recovery can significantly compromise your data, often leading to an underestimation of permeability.[16]

Potential Causes & Troubleshooting Strategies:

Potential Cause Troubleshooting Strategy
Non-Specific Binding The compound may be adsorbing to the plastic of the assay plates.[17] Solution: Utilize commercially available low-binding plates and/or include a low concentration of Bovine Serum Albumin (BSA) in the receiver compartment.[18]
Compound Instability The compound may be degrading in the aqueous assay buffer over the course of the experiment.[19] Solution: Assess the compound's stability by incubating it in the assay buffer without cells for the duration of the experiment and analyzing its concentration over time via LC-MS/MS.
Cellular Metabolism Caco-2 cells can metabolize compounds.[18] Solution: Analyze the cell lysate and apical/basolateral samples for the presence of metabolites using LC-MS/MS.
Intracellular Sequestration The compound may be accumulating within the cells. For basic compounds, lysosomal trapping can be a cause.[19] Solution: Lyse the cell monolayer at the end of the experiment and analyze the lysate by LC-MS/MS to quantify the amount of compound retained by the cells.[8]
Issue 2: High efflux ratio (>2) in the Caco-2 assay.

Q: My benzimidazolone derivative shows very low permeability in the absorptive (A-B) direction but has a high efflux ratio. What does this mean and what are the next steps?

A: This result strongly suggests your compound is a substrate for an active efflux transporter, such as P-gp or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[13][15]

Next Steps & Confirmation:

  • Use Specific Inhibitors: Perform the bidirectional Caco-2 assay in the presence of known efflux pump inhibitors.[13]

    • Verapamil or Elacridar: To confirm P-gp involvement.

    • Fumitremorgin C or Ko143: To confirm BCRP involvement. A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms your compound's interaction with that transporter.[13]

  • Use Transfected Cell Lines: To definitively identify the transporter, test your compound in a cell line engineered to overexpress a single human transporter, such as MDCK-MDR1 (for P-gp) or MDCK-BCRP.[8] A high efflux ratio in one of these specific cell lines provides strong confirmation.

Issue 3: Poor aqueous solubility is limiting the assay.

Q: My benzimidazolone compound precipitates in the aqueous assay buffer. How can I improve its solubility for the experiment?

A: Poor solubility can lead to an underestimation of permeability because the effective concentration at the cell surface is lower than intended.[18]

Strategies for Improvement:

Strategy Description & Considerations
Use of Co-solvents A small percentage (typically ≤1%) of an organic solvent like DMSO can be used to solubilize the compound in the dosing solution.[8] Caution: High concentrations of organic solvents can compromise the integrity of the cell monolayer.
pH Adjustment For ionizable benzimidazolone derivatives, adjusting the buffer's pH can improve solubility. For weakly basic compounds, a slightly acidic pH in the donor compartment may increase the concentration of the more soluble ionized form.[8]
Lower Test Concentration Reducing the compound's concentration may prevent precipitation while still allowing for detection by sensitive analytical methods like LC-MS/MS.[18]

Data Presentation

Table 1: Physicochemical Properties Influencing Cell Permeability
PropertyFavorable for High PermeabilityUnfavorable for High PermeabilityRationale
Lipophilicity (Log P) 1 < Log P < 3< 1 or > 5Must be lipophilic enough to enter the membrane but not so lipophilic that it gets trapped.[2]
Molecular Weight (MW) < 500 Da> 500 DaSmaller molecules diffuse more readily across membranes.[2]
Polar Surface Area (PSA) < 90 Ų> 140 ŲLower PSA reduces the energy required to shed water molecules and enter the lipid core of the membrane.
H-Bond Donors ≤ 5> 5Fewer hydrogen bond donors reduce polarity and improve membrane partitioning.
Aqueous Solubility HighLowThe compound must be dissolved in the GI fluid to be absorbed.[2][4]
Table 2: Interpreting Caco-2 Permeability Data
Papp (A-B) (x 10-6 cm/s)Permeability ClassificationExpected Human Absorption
< 1Low< 20%
1 - 10Moderate20% - 80%
> 10High> 80%

Note: These values are a general guide; classification can vary between laboratories. Reference compounds like atenolol (low permeability) and antipyrine (high permeability) are often used for comparison.[13]

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing passive permeability.

  • Prepare Lipid Solution: Prepare a solution of 1-2% lecithin in an organic solvent like dodecane.[12][20]

  • Coat Filter Plate: Pipette 4-5 µL of the lipid solution into each well of a 96-well filter plate (Donor plate), ensuring the microporous filter is fully coated.[12][20]

  • Prepare Compound Solution: Dissolve the benzimidazolone compound in a suitable buffer (e.g., PBS, pH 7.4) to create the donor solution. The final DMSO concentration should be kept low (e.g., <1%).

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer, which may contain a solubility enhancer.

  • Assemble PAMPA "Sandwich": Place the lipid-coated donor plate onto the acceptor plate. Add the compound/donor solution to the wells of the donor plate.[9]

  • Incubation: Cover the assembly and incubate for 4-16 hours at room temperature with gentle shaking.[12][20]

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[11][20]

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp).

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for assessing both passive and active transport.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a Transwell™ system for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[13][14]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Prepare Solutions: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.

  • Apical to Basolateral (A-B) Permeability:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.[21]

    • Add the compound solution to the apical (upper) chamber (donor).[21]

    • Add fresh transport buffer to the basolateral (lower) chamber (receiver).[21]

  • Basolateral to Apical (B-A) Permeability:

    • In a separate set of wells, perform the assay in the reverse direction by adding the compound solution to the basolateral chamber and fresh buffer to the apical chamber.[13]

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber, replacing the volume with fresh buffer.[21]

  • Quantification & Calculation:

    • Analyze the concentration of the compound in all collected samples using LC-MS/MS.[14][21]

    • Calculate the Papp values for both the A-B and B-A directions.

    • Determine the Efflux Ratio (ER = Papp B-A / Papp A-B).

Visualizations

Troubleshooting Workflow for Poor Permeability

G start Observation: Poor cell permeability or low efficacy in cell-based assays tier1 Tier 1 Assessment: Quantify Permeability start->tier1 pampa PAMPA Assay (Passive Diffusion) tier1->pampa caco2 Bidirectional Caco-2 Assay (Passive + Active Transport) tier1->caco2 decision1 Is P_app (A-B) Low? pampa->decision1 P_app data caco2->decision1 P_app (A-B) data decision2 Is Efflux Ratio > 2? caco2->decision2 Efflux Ratio data analysis1 Investigate Physicochemical Properties: - Solubility - Lipophilicity (LogP) - Polar Surface Area (PSA) decision1->analysis1 Yes decision1->decision2 No, P_app is acceptable, but check efflux solution1 Medicinal Chemistry Strategy: - Increase Lipophilicity - Reduce H-Bond Donors - Prodrug Approach analysis1->solution1 analysis2 Hypothesis: Active Efflux (e.g., P-gp Substrate) decision2->analysis2 Yes decision2->solution1 No Re-evaluate structure and properties confirm_efflux Confirm with: 1. P-gp Inhibitors (e.g., Verapamil) 2. MDCK-MDR1 cell line analysis2->confirm_efflux solution2 Medicinal Chemistry Strategy: - Modify structure to avoid  transporter recognition confirm_efflux->solution2

Caption: Troubleshooting workflow for low cell permeability.

Caco-2 Permeability Assay Workflow

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase c1 Seed Caco-2 cells on Transwell inserts c2 Culture for 18-22 days for monolayer differentiation c1->c2 c3 Verify monolayer integrity (Measure TEER) c2->c3 e1 Add compound to Donor side (Apical or Basolateral) c3->e1 e2 Incubate at 37°C e1->e2 e3 Sample from Receiver side at multiple time points e2->e3 a1 Quantify compound concentration (LC-MS/MS) e3->a1 a2 Calculate P_app (A-B) and P_app (B-A) a1->a2 a3 Determine Efflux Ratio and Final Classification a2->a3

Caption: Key stages of the Caco-2 permeability assay.

Factors Influencing Benzimidazolone Permeability

G center Cell Permeability of Benzimidazolone Compound physchem Physicochemical Properties center->physchem bio Biological Factors center->bio strat Improvement Strategies center->strat logp Lipophilicity (LogP) physchem->logp sol Aqueous Solubility physchem->sol psa Polar Surface Area (PSA) physchem->psa mw Molecular Weight physchem->mw efflux Active Efflux (P-gp, BCRP) bio->efflux metabolism Cellular Metabolism bio->metabolism struct_mod Structural Modification strat->struct_mod prodrug Prodrug Approach strat->prodrug

Caption: Interplay of factors affecting cell permeability.

References

Technical Support Center: Purification of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

  • Question: I am losing a significant amount of my product in the mother liquor during recrystallization. How can I improve my yield?

  • Answer: Low recovery during recrystallization is a common issue, often related to the solvent system and cooling process.

    • Solution 1: Solvent System Optimization: The choice of solvent is critical. For benzimidazole derivatives, a mixed solvent system can be effective. Try dissolving your crude product in a minimal amount of a hot solvent in which it is more soluble (e.g., methanol or ethanol), and then slowly add a solvent in which it is less soluble (an anti-solvent, e.g., water or hexane) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

    • Solution 2: Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the crystallization flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Solution 3: Reduce the Amount of Solvent: Using an excessive volume of the recrystallization solvent will result in a significant portion of your compound remaining dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

Issue 2: Oiling Out During Recrystallization

  • Question: My compound is separating as an oil instead of forming crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the compound's solubility decreases faster than the rate of crystal lattice formation upon cooling.

    • Solution 1: Increase Solvent Volume: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

    • Solution 2: Slower Cooling Rate: Insulate the flask to ensure a very gradual temperature decrease. This gives the molecules more time to arrange themselves into a crystal lattice.

    • Solution 3: Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 4: Seeding: If you have a small amount of pure crystalline product, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Issue 3: Poor Separation During Column Chromatography

  • Question: I am having difficulty separating my target compound from impurities using silica gel column chromatography. The spots are streaking or overlapping on TLC.

  • Answer: Poor separation on a silica gel column can be due to several factors, including incorrect solvent polarity or strong interactions between the compound and the stationary phase. Benzimidazole derivatives can sometimes exhibit strong adsorption to silica gel.

    • Solution 1: Adjust Mobile Phase Polarity: If your compound is not eluting, the mobile phase may not be polar enough. Gradually increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system or methanol in a dichloromethane/methanol system). Conversely, if your compound and impurities are eluting too quickly, decrease the mobile phase polarity.

    • Solution 2: Use a Modifier: Adding a small amount of a modifier to the eluent can improve peak shape and reduce tailing. For basic compounds like some benzimidazoles, adding a small amount of triethylamine (e.g., 0.1-1%) can help. For acidic impurities, a small amount of acetic or formic acid might be beneficial.

    • Solution 3: Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your column, which often results in better band resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for compounds similar to this compound?

A1: The most frequently employed purification techniques for benzimidazole derivatives are recrystallization and silica gel column chromatography.[1][2] High-Performance Liquid Chromatography (HPLC) is also used, particularly for achieving very high purity or for analytical purposes.[3]

Q2: Which solvents are typically used for the recrystallization of benzimidazole derivatives?

A2: A range of solvents and solvent mixtures have been successfully used. Common choices include ethanol/water, methanol/ethyl acetate, and ether/hexane.[1] The ideal solvent or solvent system will depend on the specific solubility profile of your crude product and its impurities.

Q3: What are some common impurities I should be aware of during the synthesis of this compound?

A3: While specific impurities for this exact synthesis are not extensively documented in the provided results, general impurities in related reactions can include unreacted starting materials (e.g., benzimidazol-2-one and 1,2-dichloroethane), byproducts from side reactions, and residual solvents. Analytical techniques like TLC, HPLC, NMR, and Mass Spectrometry are essential for identifying the impurity profile of your crude product.[3][4]

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation during column chromatography and to check the purity of fractions.[2][5] For a more quantitative assessment of purity, HPLC, and NMR spectroscopy are recommended.[1][3]

Data Presentation

Table 1: Comparison of Purification Methods for Structurally Related Benzimidazole Derivatives

Purification MethodTypical Solvents/Mobile PhaseReported Yield (Example)Reported Purity (Example)Notes
RecrystallizationEthanol/Water~85%>95%Yield can be variable depending on solubility.[3]
RecrystallizationDichloromethane/Methanol~85%>97%Effective for compounds with moderate polarity.[3]
RecrystallizationMethanol/Ethyl Acetate~73%Not specifiedUsed for purifying 2-(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1H-benzo[d]imidazole hydrochloride.[1]
Silica Gel Column Chromatographyn-hexane/ethyl acetate (3:1)30-46%Not specifiedUsed for the separation of reaction products.
Silica Gel Column ChromatographyDichloromethane/Methanol (gradient)~50%>99%Tailing can be an issue, leading to some product loss.[3]
Silica Gel Column ChromatographyDichloromethane/Methanol + 0.5% Acetic Acid~65%>99.5%Addition of acid improved peak shape and recovery.[3]

Disclaimer: The quantitative data presented in this table are based on structurally similar compounds and are for illustrative purposes. Actual yields and purities for this compound may vary.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to completely dissolve the solid.

  • If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise while the solution is hot until persistent turbidity is observed.

  • Add a few more drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: General Silica Gel Column Chromatography Procedure

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Prepare the Sample (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully add the dry sample-silica mixture to the top of the packed column.

  • Elute the Column: Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase as required to elute the target compound.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Analysis Purity Check (TLC, HPLC, NMR) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product Analysis->PureProduct Purity > 98%

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue LowYield Low Recrystallization Yield? Start->LowYield OilingOut Compound Oiling Out? Start->OilingOut PoorSep Poor Column Separation? Start->PoorSep Solvent Optimize Solvent System LowYield->Solvent Yes Cooling Slow Down Cooling LowYield->Cooling Yes Dilute Use More Solvent OilingOut->Dilute Yes Scratch Scratch Flask / Seed OilingOut->Scratch Yes Eluent Adjust Eluent Polarity PoorSep->Eluent Yes DryLoad Use Dry Loading PoorSep->DryLoad Yes

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Managing Cytotoxicity of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one. The focus is on strategies to mitigate cytotoxicity in non-target cells and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound in cancer versus non-target cells?

A1: While specific quantitative data for this compound is not extensively published, studies on structurally similar benzimidazole derivatives suggest a potential for selective cytotoxicity. For instance, certain chloro-substituted benzimidazoles have shown significantly lower toxicity in normal cell lines compared to various cancer cell lines[1]. One study on a benzimidazole carbamate derivative, BCar, indicated that normal human mammary epithelial cells were approximately 10 times more resistant to the compound than breast cancer cells[2]. This suggests that this compound may also exhibit a favorable therapeutic window, with higher potency against cancerous cells.

Q2: What are the primary mechanisms that could contribute to the off-target cytotoxicity of this compound?

A2: As an alkylating agent, this compound is designed to damage DNA in rapidly dividing cells[3][4]. However, this mechanism is not exclusively specific to cancer cells, as some normal cells also have high proliferation rates (e.g., bone marrow, gastrointestinal tract, hair follicles)[5]. Off-target cytotoxicity can arise from the compound's interaction with the DNA of these healthy, rapidly dividing cells[5].

Q3: What are the key signaling pathways that might be affected by this compound, leading to apoptosis in non-target cells?

A3: Benzimidazole derivatives often induce apoptosis by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR and MAPK/ERK pathways are common targets[6]. Dysregulation of these pathways can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately triggering programmed cell death. It is plausible that unintended effects on these pathways in normal cells contribute to cytotoxicity.

Troubleshooting Guides

Problem: High levels of cytotoxicity are observed in non-target (normal) control cell lines during in vitro experiments.

Possible Causes and Solutions:

  • Inherent Sensitivity of the Cell Line: Some "normal" cell lines can be particularly sensitive to cytotoxic agents.

    • Troubleshooting Step: Consider using a more robust normal cell line for comparison. If possible, use primary cells from a relevant tissue type to get a more accurate representation of in vivo toxicity.

  • Sub-optimal Compound Concentration: The concentration used may be too high, falling outside the therapeutic window.

    • Troubleshooting Step: Perform a dose-response curve with a wide range of concentrations on both cancer and normal cell lines to determine the IC50 values and identify a concentration that is cytotoxic to cancer cells but minimally affects normal cells.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be contributing to cell death at the tested concentrations.

    • Troubleshooting Step: Always include a vehicle control (culture medium with the same concentration of the solvent) to differentiate between compound-induced and solvent-induced cytotoxicity. Aim to use the lowest possible solvent concentration.

Data Presentation

Table 1: Comparative Cytotoxicity of Structurally Related Benzimidazole Derivatives in Cancer vs. Normal Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline DerivativesHepG2 (Liver)7.54 - 28.24HL-7702 (Liver)> 100[1]
SKOV3 (Ovarian)9.12 - 31.43[1]
NCI-H460 (Lung)11.34 - 35.11[1]
Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate (BCar)Breast Cancer Lines0.162 - 0.63776N (Mammary Epithelial)4.2[2]
MCF10A (Mammary Epithelial)4.4[2]

Experimental Protocols

Protocol 1: MTT Assay for Assessing Cell Viability

This protocol is used to determine the concentration at which this compound inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Target cancer cell lines and non-target normal cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include untreated cells as a negative control and a vehicle control.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[1]

Protocol 2: Nanoparticle-Based Drug Delivery for Reduced Off-Target Cytotoxicity

This conceptual protocol outlines a general approach to encapsulate this compound in nanoparticles to enhance tumor targeting and reduce systemic toxicity.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA)

  • Solvents (e.g., dichloromethane, acetone)

  • Surfactant (e.g., polyvinyl alcohol)

  • Dialysis membrane

  • Lyophilizer

Procedure:

  • Nanoparticle Formulation: A common method is emulsion-solvent evaporation. Dissolve the compound and polymer in an organic solvent. Emulsify this organic phase in an aqueous phase containing a surfactant.

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure to allow for nanoparticle formation.

  • Purification: Wash and collect the nanoparticles by centrifugation. Further purify by dialysis to remove unencapsulated drug and excess surfactant.

  • Characterization: Characterize the nanoparticles for size, surface charge, drug loading efficiency, and in vitro release profile.

  • In Vitro Testing: Evaluate the cytotoxicity of the nanoparticle formulation on both cancer and normal cell lines using the MTT assay (Protocol 1) to confirm reduced off-target effects.

Mandatory Visualizations

G cluster_0 This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl-2 Bcl-2 mTOR->Bcl-2 Activates Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits

Caption: Potential PI3K/Akt/mTOR signaling pathway modulation.

G cluster_1 Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

G cluster_2 High Cytotoxicity in Normal Cells? High Cytotoxicity in Normal Cells? Sensitive Cell Line? Sensitive Cell Line? High Cytotoxicity in Normal Cells?->Sensitive Cell Line? Concentration Too High? Concentration Too High? High Cytotoxicity in Normal Cells?->Concentration Too High? Solvent Toxicity? Solvent Toxicity? High Cytotoxicity in Normal Cells?->Solvent Toxicity? Use Robust Cell Line Use Robust Cell Line Sensitive Cell Line?->Use Robust Cell Line Optimize Concentration Optimize Concentration Concentration Too High?->Optimize Concentration Run Vehicle Control Run Vehicle Control Solvent Toxicity?->Run Vehicle Control

Caption: Troubleshooting logic for high normal cell cytotoxicity.

References

Technical Support Center: Method Refinement for High-Throughput Screening of Benzimidazolone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-throughput screening (HTS) of benzimidazolone analogs, particularly those targeting protein kinases such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when developing a high-throughput screening assay for benzimidazolone analogs?

A1: Before initiating a large-scale screen, it is crucial to establish a robust and reliable assay. Key considerations include selecting the appropriate assay format (biochemical or cell-based), optimizing assay parameters (e.g., reagent concentrations, incubation times), and ensuring the assay is compatible with automation. For kinase inhibitor screening, a common starting point is a biochemical assay that measures the consumption of ATP, such as the ADP-Glo™ Kinase Assay.[1][2] A critical step is to determine the Z-factor of the assay, which should ideally be above 0.5 for a robust screen.[1]

Q2: Which type of assay is more suitable for screening benzimidazolone analogs: biochemical or cell-based?

A2: The choice between a biochemical and a cell-based assay depends on the screening goals.

  • Biochemical assays are simpler, have fewer confounding variables, and are ideal for identifying direct inhibitors of a purified enzyme (e.g., a specific kinase).[1]

  • Cell-based assays provide more physiologically relevant data by assessing the compound's activity within a cellular context, taking into account factors like cell permeability and off-target effects.[3] A common approach is to use a cell-based cytotoxicity assay on a cancer cell line that is dependent on the target kinase for survival.[3]

Often, a tiered approach is employed, starting with a primary biochemical screen to identify potent hits, followed by secondary cell-based assays to confirm cellular activity and selectivity.

Q3: How can I determine if my benzimidazolone analog is engaging with its intended target within the cell?

A3: Target engagement can be confirmed using methods like the Cellular Thermal Shift Assay (CETSA). CETSA is a biophysical technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[4][5][6][7][8] An increase in the melting temperature of the target protein in the presence of your compound indicates direct binding.

Q4: What are common causes of false positives in HTS campaigns for benzimidazolone analogs?

A4: False positives can arise from several sources, including:

  • Compound autofluorescence: The compound itself emits light in the same wavelength range as the assay's detection signal.

  • Compound aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.

  • Interference with reporter enzymes: In assays that use reporter enzymes like luciferase, the compound may directly inhibit the reporter rather than the intended target.

  • Reactive compounds: Some chemical moieties can react non-specifically with proteins in the assay.

It is essential to perform counter-screens to identify and eliminate these false positives.

Troubleshooting Guides

Guide 1: Low Z'-Factor in a Kinase HTS Assay

A Z'-factor below 0.5 indicates that the assay window between the positive and negative controls is not large enough for reliable hit identification.

Potential Cause Troubleshooting Step
Suboptimal Reagent Concentrations Titrate the concentrations of the kinase, substrate, and ATP to find the optimal conditions that yield the largest signal-to-background ratio.
Reagent Instability Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles. Ensure proper storage conditions are maintained.
Incorrect Incubation Times Optimize the incubation times for both the kinase reaction and the signal detection steps.
High Background Signal Investigate potential sources of background noise, such as contaminated reagents or autofluorescence from the microplates.
Pipetting Inaccuracies Ensure that all liquid handling instrumentation is properly calibrated and functioning correctly. Use appropriate pipetting techniques to minimize variability.
Guide 2: Inconsistent Results in Cell-Based Viability Assays

Variability in cell-based assays can obscure the true activity of your benzimidazolone analogs.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. After plating, allow cells to settle at room temperature for a short period before transferring to the incubator to avoid an "edge effect".
Cell Health and Passage Number Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability.
DMSO Toxicity Determine the maximum DMSO concentration tolerated by your cell line without affecting viability. Keep the final DMSO concentration consistent across all wells.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation after addition. If precipitation is observed, consider reducing the compound concentration or using a different solvent.
Plate Edge Effects To minimize evaporation from the outer wells, which can affect cell growth, consider not using the outermost wells for experimental data or fill them with sterile media or PBS.

Data Presentation

The following tables provide examples of quantitative data that can be generated during the screening and characterization of benzimidazolone analogs.

Table 1: Hypothetical HTS Primary Screen Results for Benzimidazolone Analogs Targeting Aurora Kinase A

Compound ID% Inhibition at 10 µM (Replica 1)% Inhibition at 10 µM (Replica 2)Average % InhibitionHit Flag (>= 50% Inhibition)
BZA-001858886.5Yes
BZA-002121513.5No
BZA-003929593.5Yes
BZA-004454846.5No
BZA-005636765.0Yes

Table 2: IC50 Values of Benzimidazole Analogs Against FLT3 and Aurora Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 8rFLT341.6[9]
Compound 8rFLT3-D835Y5.64[9]
Compound 22fFLT30.941[10]
Compound 22fFLT3/D835Y0.199[10]
4ACPFLT3 (Wild-Type)43.8[11][12][13]
4ACPFLT3-ITD97.2[11][12][13]
4ACPFLT3-D835Y92.5[11][12][13]
SNS-314Aurora A9[14]
SNS-314Aurora B31[14]
SNS-314Aurora C3[14]
PHA-739358Aurora A13[14][15]
PHA-739358Aurora B79[14][15]
PHA-739358Aurora C61[14][15]
Alisertib (MLN8237)Aurora A1.2[15]
Alisertib (MLN8237)Aurora B396.5[15]

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for High-Throughput Screening

This protocol outlines a general procedure for a biochemical HTS campaign to identify inhibitors of a target kinase.

Materials:

  • Target Kinase

  • Kinase Substrate (peptide or protein)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Benzimidazolone Analog Library (dissolved in DMSO)

  • Positive Control (e.g., a known inhibitor like Staurosporine)

  • Negative Control (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)[2][16][17]

  • 384-well, low-volume, white, opaque microplates

  • Luminometer

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each benzimidazolone analog, positive control, or negative control into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in assay buffer to each well.

  • Kinase Reaction: Incubate the reaction mixture for 60 minutes at room temperature.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[18]

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Cell Viability Assay (MTT) for Hit Confirmation

This protocol describes a common method to assess the cytotoxic effects of hit compounds from a primary screen.

Materials:

  • Cancer cell line dependent on the target kinase (e.g., MV4-11 for FLT3)

  • Cell culture medium

  • Benzimidazolone hit compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well, clear-bottom microplates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the benzimidazolone hit compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percent cell viability relative to the vehicle control and determine the IC50 value for each compound.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays cluster_3 Lead Optimization Compound_Library Benzimidazolone Analogs Library Primary_HTS Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Library->Primary_HTS Data_Analysis_1 Data Analysis: - Normalization - Z'-Factor Calculation - Hit Identification Primary_HTS->Data_Analysis_1 Dose_Response Dose-Response Assay (IC50 Determination) Data_Analysis_1->Dose_Response Counter_Screens Counter-Screens: - Autofluorescence - Aggregation - Luciferase Inhibition Dose_Response->Counter_Screens Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability) Counter_Screens->Cell_Based_Assay Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Based_Assay->Target_Engagement Lead_Compounds Validated Lead Compounds Target_Engagement->Lead_Compounds

Caption: A generalized workflow for high-throughput screening of benzimidazolone analogs.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling Cascades FLT3_Ligand FLT3 Ligand or Activating Mutation (ITD/TKD) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3_Receptor->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway FLT3_Receptor->JAK_STAT Benzimidazolone_Inhibitor Benzimidazolone Analog Benzimidazolone_Inhibitor->FLT3_Receptor Inhibits Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival JAK_STAT->Proliferation_Survival

Caption: The FLT3 signaling pathway and the point of inhibition by benzimidazolone analogs.

Aurora_Kinase_Signaling cluster_mitosis Mitotic Events Aurora_A Aurora A Kinase Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Benzimidazolone_Inhibitor Benzimidazolone Analog Benzimidazolone_Inhibitor->Aurora_A Inhibits Benzimidazolone_Inhibitor->Aurora_B Inhibits Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Centrosome_Separation->Cell_Cycle_Arrest Spindle_Assembly->Cell_Cycle_Arrest Chromosome_Segregation->Cell_Cycle_Arrest Cytokinesis->Cell_Cycle_Arrest

Caption: The role of Aurora kinases in mitosis and their inhibition by benzimidazolone analogs.

References

Validation & Comparative

"comparing activity of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one to other benzimidazoles"

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative overview of the biological activities of various benzimidazole derivatives. It is important to note that an extensive search of scientific literature and chemical databases did not yield any publicly available experimental data on the biological activity of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one . Therefore, this document focuses on comparing the activities of other well-researched benzimidazole compounds to showcase the therapeutic potential of this heterocyclic scaffold. The data presented herein is collated from various studies and is intended to serve as a reference for researchers in the field of drug discovery.

The benzimidazole core is a prominent feature in a multitude of pharmacologically active agents, demonstrating a wide array of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide will focus on two key areas where benzimidazoles have shown significant promise: cytotoxic (anticancer) and antifungal activities.

Quantitative Data Summary

The following tables summarize the in vitro activity of selected benzimidazole derivatives against various cancer cell lines and fungal strains. The half-maximal inhibitory concentration (IC₅₀) for cytotoxicity and the minimum inhibitory concentration (MIC) for antifungal activity are presented. Lower values indicate greater potency.

Table 1: Cytotoxic Activity of Representative Benzimidazole Derivatives

CompoundCancer Cell LineCancer TypeIC₅₀ (µM)
Compound A1 (A c-Myc inhibitor)A549Lung Carcinoma6.32
NCI-H1299Lung Carcinoma11.39
Compound A5 (A c-Myc inhibitor)A549Lung Carcinoma4.08
NCI-H1299Lung Carcinoma7.86
Benzimidazole Derivative 18 (N-substituted-2-amino-1H-benzimidazole)HT-29Colorectal Carcinoma1.9
MDA-MB-231Breast Adenocarcinoma1.4
Benzimidazole Derivative N9 (2-mercaptobenzimidazole derivative)HCT116Colorectal Carcinoma5.85
Benzimidazole Derivative N18 (2-mercaptobenzimidazole derivative)HCT116Colorectal Carcinoma4.53
Doxorubicin (Reference Drug) A549Lung CarcinomaGeneric Data
HT-29Colorectal CarcinomaGeneric Data
MDA-MB-231Breast AdenocarcinomaGeneric Data
HCT116Colorectal CarcinomaGeneric Data

Table 2: Antifungal Activity of Representative Benzimidazole Derivatives

CompoundFungal StrainMIC (µg/mL)
Benzimidazole-oxadiazole Hybrid 4h Candida albicans1.95
Benzimidazole-oxadiazole Hybrid 4p Candida albicans1.95
Candida krusei7.8
Candida parapsilosis31.25
Benzimidazole-1,2,4-triazole Hybrid 6b Candida glabrata0.97
Benzimidazole-1,2,4-triazole Hybrid 6i Candida glabrata0.97
Benzimidazole-1,2,4-triazole Hybrid 6j Candida glabrata0.97
Amphotericin B (Reference Drug) Candida species~1.95
Ketoconazole (Reference Drug) Candida albicans~7.8
Fluconazole (Reference Drug) Candida glabrata~3.88
Voriconazole (Reference Drug) Candida glabrata~1.94

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for reproducibility and critical evaluation of the presented data.

Cell Viability (MTT) Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzimidazole derivatives) and a reference drug (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours. Control wells contain untreated cells and vehicle-treated cells.

  • MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Antifungal Susceptibility (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining the MIC.

  • Preparation of Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal inoculum is prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds and reference antifungal drugs are serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This is typically assessed by visual inspection or by measuring the absorbance.

Visualizations

The following diagrams illustrate a common mechanism of action for anticancer benzimidazoles and a general workflow for cytotoxicity testing.

Apoptosis_Pathway General Apoptotic Pathway Induced by Benzimidazoles Benzimidazole Benzimidazole Derivative Mitochondria Mitochondria Benzimidazole->Mitochondria Induces stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Intrinsic apoptotic pathway often targeted by benzimidazoles.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assay Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Compound Treat with Benzimidazole Derivative (various conc.) Seed_Cells->Treat_Compound Incubate Incubate for 48-72h Treat_Compound->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for determining compound cytotoxicity.

"off-target effects of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Case Study: 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

In the landscape of drug discovery and development, a thorough understanding of a compound's off-target effects is paramount for ensuring its safety and efficacy. This guide provides a comparative framework for evaluating the off-target profile of a hypothetical benzimidazole-containing compound, This compound .

Notably, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data on the off-target effects of this compound. The benzimidazole scaffold, however, is a common feature in many approved drugs and investigational compounds, and is known to interact with a variety of biological targets, including protein kinases.[1][2][3][4][5] Consequently, off-target interactions are a key consideration for this class of molecules.[6][7][8]

To illustrate a robust comparative analysis, this guide will use a hypothetical profile for our compound of interest and compare it with a well-characterized, albeit also hypothetical, alternative benzimidazole-based kinase inhibitor, herein named "Comparator B" . This approach will delineate the necessary experimental data and protocols required for a thorough off-target assessment.

Quantitative Comparison of Off-Target Profiles

A primary step in characterizing off-target effects is to screen the compound against a panel of relevant biological targets. For benzimidazole derivatives, which are often designed as kinase inhibitors, a broad kinase screen is essential.[3][7] Additionally, assessing activity at other common off-target liabilities, such as GPCRs and ion channels (particularly the hERG channel), is a standard practice in safety pharmacology.[9][10]

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound (IC50, nM)Comparator B (IC50, nM)
Primary Target (Hypothetical) 15 10
Off-Target Kinase 1250>10,000
Off-Target Kinase 2>10,000500
Off-Target Kinase 38501,200
Off-Target Kinase 41,500>10,000

IC50 values represent the half-maximal inhibitory concentration and are indicative of the compound's potency.

Table 2: Safety Pharmacology Off-Target Profile

TargetThis compound (% Inhibition @ 10 µM)Comparator B (% Inhibition @ 10 µM)
hERG (Kv11.1)12%48%
M1 Muscarinic Receptor5%3%
Beta-2 Adrenergic Receptor<2%<2%
5-HT2B Receptor8%15%

Table 3: Comparative Cytotoxicity Profile

Cell LineThis compound (CC50, µM)Comparator B (CC50, µM)
HEK293>5035
HepG24228
Jurkat3822

CC50 values represent the half-maximal cytotoxic concentration.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable data. Below are methodologies for the key experiments cited in this guide.

1. In Vitro Kinase Profiling Assay (Luminescence-Based)

This assay determines the inhibitory activity of a compound against a panel of protein kinases by quantifying the amount of ADP produced in the kinase reaction.[11][12]

  • Materials : Kinase panel, corresponding substrates, ATP, test compounds, kinase assay buffer, ADP-Glo™ Kinase Assay Kit, and opaque 96- or 384-well plates.

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a multi-well plate, add the diluted compounds.

    • Add the specific kinase to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

    • Plot the luminescence against the compound concentration to determine the IC50 value.[11]

2. hERG Channel Patch-Clamp Assay

This electrophysiological assay is the gold standard for assessing a compound's potential to block the hERG potassium channel, a critical indicator of potential cardiotoxicity.[9][10][13]

  • Cell Line : HEK293 cells stably expressing the hERG channel.

  • Method : Whole-cell patch-clamp.

  • Procedure :

    • Establish a stable whole-cell recording from a hERG-expressing cell.

    • Record baseline hERG currents using a specific voltage-clamp protocol (e.g., holding potential at -80 mV, depolarizing to +20 mV, and repolarizing to -50 mV to measure the tail current).[9]

    • Perfuse the cell with the vehicle control solution and record the current.

    • Apply the test compound at various concentrations sequentially to the same cell.

    • Measure the hERG tail current at each concentration.

    • Calculate the percentage of channel inhibition relative to the vehicle control.

    • Generate a concentration-response curve to determine the IC50 value.[10]

3. Cytotoxicity Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic potential of a compound.[14][15]

  • Materials : Cell lines, complete growth medium, test compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[14]

    • Add MTT solution to each well and incubate for a few hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

    • Aspirate the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity compared to the vehicle-treated control cells and determine the CC50 value.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Assays cluster_3 Data Analysis & Hit Prioritization compound_prep Serial Dilution of Test Compound kinase_screen Kinase Panel Screen compound_prep->kinase_screen safety_screen Safety Pharmacology Panel compound_prep->safety_screen dose_response Dose-Response & IC50 Determination kinase_screen->dose_response safety_screen->dose_response data_analysis Selectivity Profiling & Risk Assessment dose_response->data_analysis cytotoxicity Cytotoxicity Assays (e.g., MTT) cytotoxicity->data_analysis

Caption: Workflow for Off-Target Screening of Small Molecules.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (On-Target) RAS RAS RTK->RAS OffTargetKinase Off-Target Kinase OffTargetPathway Unintended Pathway OffTargetKinase->OffTargetPathway RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Intended Effect) ERK->Proliferation AdverseEffect Adverse Effect OffTargetPathway->AdverseEffect Compound Benzimidazole Compound Compound->RTK Inhibition Compound->OffTargetKinase Inhibition

Caption: On-Target vs. Off-Target Kinase Inhibition Pathways.

By employing a systematic and comparative approach as outlined in this guide, researchers can effectively characterize the off-target profiles of novel compounds. This rigorous evaluation is essential for selecting drug candidates with the highest potential for safety and therapeutic success.

References

"validating in vitro results of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one in animal models"

Author: BenchChem Technical Support Team. Date: December 2025

In Vivo Validation of Benzimidazole Derivatives: A Comparative Guide for Researchers

A comprehensive review of publicly available scientific literature and databases did not yield specific in vivo studies for the compound 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one. The compound is listed in chemical databases such as PubChem, but associated biological activity and animal model validation studies are not presently available in indexed scientific literature.[1]

However, the broader class of benzimidazole derivatives is a well-researched area in medicinal chemistry, with numerous compounds evaluated for a wide range of therapeutic applications.[2] These derivatives have shown promise in preclinical studies for their anti-inflammatory, antiproliferative, and other activities.[3][4] This guide provides a comparative overview of representative benzimidazole derivatives for which both in vitro and in vivo data have been published, offering a valuable resource for researchers in the field.

The benzimidazole scaffold is a key pharmacophore, a structural feature of a molecule that is responsible for its pharmacological or biological activity.[2] Its derivatives have been investigated for various therapeutic effects, including as antimicrobial, antioxidant, anti-inflammatory, and antineoplastic agents.[2]

Comparative Analysis of Benzimidazole Derivatives

This section compares different benzimidazole derivatives with published in vivo validation of their in vitro findings.

Anti-inflammatory Benzimidazole Derivatives

A study on a series of 2-substituted benzimidazole derivatives identified several compounds with potent anti-inflammatory activity, comparable to the standard drug diclofenac sodium.[3]

Table 1: In Vitro and In Vivo Anti-inflammatory Activity of Selected Benzimidazole Derivatives

Compound IDIn Vitro IC50 (Luminol-enhanced chemiluminescence assay)In Vivo Anti-inflammatory Effect (Carrageenan-induced mice paw edema model)
B2Lower than IbuprofenComparable to Diclofenac Sodium
B4Lower than IbuprofenComparable to Diclofenac Sodium
B7Lower than IbuprofenComparable to Diclofenac Sodium
B8Lower than IbuprofenComparable to Diclofenac Sodium
IbuprofenStandardNot Reported in this study
Diclofenac SodiumNot Reported in this studyStandard

Source: Bano et al., "Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach"[3]

Antiproliferative Benzimidazole Derivatives

A novel benzimidazole derivative, [N-[3-chloro-2-oxo-4-(2-hydroxyphenyl)-4-oxoazetidin-1yl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide], was evaluated for its antiproliferative activity against Dalton's Lymphoma Ascitic (DLA) tumor in Swiss albino mice.[4] The study demonstrated the compound's ability to normalize hematological parameters that were altered by the tumor.[4]

Table 2: In Vivo Antiproliferative Effects of a Novel Benzimidazole Derivative

ParameterCancer Control GroupTreated with Benzimidazole Derivative (10 mg/kg)Standard (5-Fluorouracil, 20 mg/kg)
RBC CountSignificantly ReducedNormalizedNot Reported in this study
Hemoglobin (Hb) LevelSignificantly ReducedNormalizedNot Reported in this study
Platelet CountSignificantly ReducedNormalizedNot Reported in this study
Packed Cell VolumeSignificantly ReducedNormalizedNot Reported in this study
WBC CountSignificantly IncreasedNormalizedNot Reported in this study

Source: Manju, P. T., et al., "In Vivo Evaluation of Antiproliferative Activity of A Novel Benzimidazole Derivative Against Daltons Lymphoma Ascitic in Swiss Albino Mice"[4]

Experimental Protocols

Carrageenan-Induced Paw Edema Model (Anti-inflammatory Assay)

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.

  • Animal Model: Mice are typically used.

  • Procedure:

    • A pre-treatment with the test compound or a standard drug (like diclofenac sodium) is administered.

    • After a specific time, a solution of carrageenan is injected into the sub-plantar region of the mouse's hind paw to induce localized inflammation and edema (swelling).

    • The paw volume is measured at different time points after the carrageenan injection using a plethysmometer.

  • Endpoint: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume of the treated group with the control group.

Dalton's Lymphoma Ascitic (DLA) Tumor Model (Antiproliferative Assay)

This model is used to assess the in vivo anticancer activity of test compounds.

  • Animal Model: Swiss albino mice are commonly used.

  • Procedure:

    • DLA cells are injected intraperitoneally into the mice to induce tumor growth.

    • After a day, the mice are treated with the test compound or a standard drug (like 5-Fluorouracil) for a specified number of days.

    • A control group receives only the vehicle.

  • Endpoint: After the treatment period, various parameters are evaluated, including:

    • Tumor growth inhibition.

    • Increase in lifespan.

    • Hematological parameters (RBC, WBC, platelets, etc.).

    • Biochemical parameters.

Visualizing Experimental Workflow and Signaling Pathways

General Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for validating in vitro findings in an animal model.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Benzimidazole_Derivatives Benzimidazole Derivatives Benzimidazole_Derivatives->COX_Enzymes Inhibition

References

"structure-activity relationship (SAR) studies of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Structure-Activity Relationships in Benzimidazol-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While specific comprehensive structure-activity relationship (SAR) studies on 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one derivatives are not extensively documented in publicly available literature, a wealth of information exists for the broader class of benzimidazol-2-one derivatives. This guide provides a comparative analysis of these derivatives, offering insights into their therapeutic potential by examining the impact of various structural modifications on their biological efficacy. The data presented herein is collated from multiple studies and is intended to guide future research and drug discovery efforts in this area.

The diverse therapeutic applications of benzimidazole derivatives stem from their structural similarity to purine nucleotides, allowing them to interact with various biological macromolecules.[1] Modifications at the N1, C2, C5, and C6 positions of the benzimidazole nucleus have been shown to significantly influence their pharmacological activity.[2]

Quantitative Data on Biological Activities

The following tables summarize the in vitro biological activities of various benzimidazol-2-one and related benzimidazole derivatives. These tables highlight the impact of different substituents on their anticancer and antimicrobial properties, providing a basis for comparative analysis.

Table 1: Cytotoxic Activity of Benzimidazole Derivatives Against Human Cancer Cell Lines

Compound IDR (Substitution on Piperazine Ring)Cell LineIC50 (µM)[3]
4b 2-fluorophenylHepG24.8
A54956.9
4c 3-fluorophenylHepG213.3
A54946.6
4g 2-chlorophenylHepG25.1
A54953.2
4h 3-chlorophenylHepG211.5
A54959.4

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. HepG2: Human liver cancer cell line. A549: Human lung cancer cell line.

Table 2: Anticancer Activity of Benzimidazolone-Bridged Hybrid Compounds

Compound IDTarget Cancer Cell LineIC50 (µM)[4]Selectivity Index (SI)[4]
7 (Oxadiazole derivative) HeLa10.63.63
12b (Coumarin derivative) HeLa13.62.00
12c (Coumarin derivative) HeLa11.82.31
12d (Coumarin derivative) HeLa12.52.20
6 A54931.2≥ 2.0
MCF-728.3≥ 2.0
HeLa29.1≥ 2.0
Doxorubicin (Reference) A5494.31.20
MCF-76.40.77
HeLa3.41.54

HeLa: Human cervical cancer cell line. MCF-7: Human breast cancer cell line. Selectivity Index (SI): Ratio of IC50 for a normal cell line (HEK293) to a cancer cell line.

Experimental Protocols

The methodologies described below are standard procedures for evaluating the biological activity of newly synthesized compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly determined using a colorimetric cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5]

Protocol Outline:

  • Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, MCF-7, HeLa) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 48 or 72 hours.[4]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the broth microdilution method.

Protocol Outline:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 × 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the SAR Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the general workflow of a structure-activity relationship study and a simplified representation of a signaling pathway that can be targeted by benzimidazole derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_ID Lead Identification Analog_Design Analog Design Lead_ID->Analog_Design Structural Modification Synthesis Chemical Synthesis Analog_Design->Synthesis In_Vitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) Synthesis->In_Vitro Test Compounds In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising Candidates SAR_Analysis SAR Analysis In_Vitro->SAR_Analysis Activity Data Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Analog_Design Iterative Design Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Gene Expression Benzimidazolone Benzimidazolone Derivative Benzimidazolone->RTK Inhibition

References

Unveiling the Therapeutic Potential of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparative guide for researchers and drug development professionals on the prospective efficacy of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one, contextualized within the broader therapeutic applications of benzimidazolone derivatives. This analysis synthesizes available data on related compounds to project potential applications and benchmarks for the target molecule.

Comparative Efficacy of Benzimidazolone Derivatives in Oncology

Research into benzimidazolone derivatives has identified several compounds with potent cytotoxic activity against various cancer cell lines. These compounds often exert their effects through mechanisms such as microtubule inhibition and disruption of key signaling pathways.[5][6] A comparative analysis of the half-maximal inhibitory concentration (IC₅₀) values from studies on related compounds offers a quantitative benchmark for the potential efficacy of this compound.

For instance, a study on novel benzimidazolone-bridged hybrid compounds revealed significant cytotoxic effects against human lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines.[7] Notably, the introduction of an oxadiazole ring or coumarin substituents to the benzimidazolone core resulted in compounds with low-micromolar IC₅₀ values in HeLa cells.[7] Another example is the benzimidazole derivative MBIC (methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate), which acts as a microtubule inhibitor and induces apoptosis in cervical cancer cells.[6]

The table below summarizes the in vitro cytotoxic activity of representative benzimidazole and benzimidazolone derivatives against various cancer cell lines, providing a basis for comparative efficacy.

CompoundCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)
Schiff base 40 (N-phenyl-substituted benzimidazole derivative) Capan-11.1 - 4.4--
DND-411.1 - 4.4--
HL-601.1 - 4.4--
Z-1381.1 - 4.4--
Benzimidazolone-oxadiazole hybrid (Compound 7) HeLa10.6 - 13.6Doxorubicin3.4 ± 0.19
Benzimidazolone-coumarin hybrid (Compounds 12b-12d) HeLa10.6 - 13.6Doxorubicin3.4 ± 0.19
Nitro substituted benzimidazole with imidazolinyl group (Compound 6) A5492.12 ± 0.21--
HCC8275.13 ± 0.97--
NCI-H3580.85 ± 0.05--
Benzimidazole derivative A5 (c-Myc inhibitor) A5494.08--
NCI-H12997.86--
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e (anti-inflammatory) ----
Inhibitory activity on NO productionRAW 264.70.86--
Inhibitory activity on TNF-α productionRAW 264.71.87--

Table 1: Comparative in vitro efficacy of various benzimidazole and benzimidazolone derivatives.[7][8][9][10][11]

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. Below are representative protocols for assessing the anticancer efficacy of novel compounds, based on methodologies cited in the literature.

MTT Assay for Cytotoxicity Assessment

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5 × 10³ cells/well.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds (e.g., 0.5–250 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curves. The Selectivity Index (SI) can be calculated as the ratio of the IC₅₀ for the non-cancerous cell line to the IC₅₀ for the cancer cell line.[7]

Visualizing Molecular Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental process is enhanced through visual diagrams. The following are representations of a potential signaling pathway targeted by benzimidazole derivatives and a typical experimental workflow for efficacy screening.

G Potential Signaling Pathway for Anticancer Benzimidazoles cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc) ERK->Transcription_Factors Activates Benzimidazole_Derivative Benzimidazole Derivative (e.g., 1-(2-chloroethyl)-1H-... -2(3H)-one) Benzimidazole_Derivative->RAF Inhibits Benzimidazole_Derivative->ERK Inhibits Proliferation_Survival Cell Proliferation & Survival Genes Transcription_Factors->Proliferation_Survival Promotes Transcription

Caption: A potential mechanism of action for anticancer benzimidazole derivatives targeting the MAPK/ERK signaling pathway.

G Experimental Workflow for Anticancer Drug Screening Start Start: Compound Synthesis (1-(2-chloroethyl)-1H-benzo[d]... -2(3H)-one) Cell_Culture Cell Line Culture (e.g., A549, MCF-7, HeLa) Start->Cell_Culture Compound_Treatment Treatment with Test Compound (Varying Concentrations) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Data_Analysis->Mechanism_Study If Promising Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion Mechanism_Study->Conclusion

References

"cross-validation of experimental results for 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for various benzimidazolone derivatives, offering insights into their potential as therapeutic agents. While specific experimental data for 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one is not extensively available in publicly accessible literature, this document focuses on a selection of structurally related and well-characterized benzimidazolone and benzimidazole analogs with demonstrated anticancer and antimicrobial activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel pharmaceuticals based on the benzimidazole scaffold.

Comparison of Anticancer Activity of Benzimidazolone and Related Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent anticancer properties.[1] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2][3]

Table 1: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 4c NCI-60 PanelNot SpecifiedGI50: 0.42 - 8.99[4]
Compound 4e NCI-60 PanelNot SpecifiedGI50: 0.97 - 4.93[4]
Benzimidazole 2 HCT-116 (Colon)Not Specified16.18[4]
Benzimidazole 4 MCF-7 (Breast)Not Specified8.86[4]
Compound 18 Prostate, Lung, Ovarian Cancer LinesNot Specified0.9 - 3.8

Signaling Pathways in Cancer Targeted by Benzimidazole Derivatives

Benzimidazole derivatives have been shown to interfere with critical signaling pathways that are often dysregulated in cancer. Two of the most significant targets are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) pathways, both of which are pivotal for tumor growth, proliferation, and the formation of new blood vessels (angiogenesis).[5][6]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds RAF Raf PLCg->RAF Activates AKT Akt PI3K->AKT Activates Survival Cell Survival AKT->Survival MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Benzimidazole Benzimidazole Derivatives Benzimidazole->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition by Benzimidazole Derivatives.

Comparison of Antimicrobial Activity of Benzimidazolone and Related Derivatives

The benzimidazole nucleus is also a key pharmacophore in the development of antimicrobial agents. Its derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[7]

Table 2: In Vitro Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Compound 6c E. coli (TolC mutant)Broth Microdilution2[8]
Compound 6c + Colistin E. coli (wild-type)Broth Microdilution8-16[8]
Compound 11 S. aureus, K. spp.Not SpecifiedPromising Activity at 1 mg/mL[9]

Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

A primary mechanism by which some benzimidazole derivatives exert their antibacterial effect is through the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[10] By targeting this enzyme, these compounds disrupt DNA synthesis, leading to bacterial cell death.[10]

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication ATP ATP ATP->DNA_Gyrase DNA_Replication->Cell_Death Benzimidazole Benzimidazole Derivatives Benzimidazole->DNA_Gyrase Inhibits

Inhibition of Bacterial DNA Gyrase by Benzimidazole Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the validation and cross-validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of benzimidazole derivatives.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test benzimidazole derivative and incubated for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The benzimidazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Experimental Workflow

The general workflow for the screening and evaluation of novel benzimidazole derivatives involves a multi-step process from synthesis to biological characterization.

Experimental_Workflow Synthesis Synthesis of Benzimidazole Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Single-dose Assay) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Primary_Screening->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) Dose_Response->Mechanism_Study In_Vivo In Vivo Efficacy and Toxicity Studies (Animal Models) Mechanism_Study->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

General Experimental Workflow for Benzimidazole Drug Discovery.

References

Evaluating the Therapeutic Potential of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one" is not extensively available in public scientific literature.[1] This guide, therefore, evaluates its potential therapeutic applications by analyzing the well-documented activities of the broader benzimidazolone chemical class and comparing them to established alternative therapies. The presence of a "2-chloroethyl" group suggests a potential mechanism as an alkylating agent, a feature common to some chemotherapeutic drugs.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5][6] This versatility makes the benzimidazolone core a promising starting point for novel drug development.[2][3][7] This guide will focus on the potential anticancer applications of this compound, drawing comparisons with a traditional alkylating agent, Chlorambucil, and a modern targeted therapy, Olaparib (a PARP inhibitor).

Comparative Analysis: Anticancer Potential

The benzimidazole structure is found in several FDA-approved drugs and has been investigated extensively for its anticancer properties.[7][8] These compounds can act through various mechanisms, including as alkylating agents, topoisomerase inhibitors, and microtubule inhibitors.[2] The hypothetical compound, with its chloroethyl group, is postulated to function as a DNA alkylating agent, inducing DNA damage and subsequent apoptosis in cancer cells.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)

This table presents hypothetical, yet representative, IC₅₀ values to illustrate the potential cytotoxic effects of the evaluated compound against various cancer cell lines compared to established drugs. Lower values indicate higher potency.

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)
This compound (Hypothetical) 8.512.37.915.1
Chlorambucil 15.225.818.530.4
Olaparib 5.19.84.37.6

Data is illustrative and for comparative purposes only.

Table 2: Comparative In Vivo Efficacy (Tumor Growth Inhibition - TGI)

This table provides a hypothetical comparison of in vivo efficacy in a mouse xenograft model. Higher TGI indicates better performance in slowing tumor growth.

CompoundDosageTGI (%)
This compound (Hypothetical) 20 mg/kg55%
Chlorambucil 10 mg/kg48%
Olaparib 50 mg/kg72%

Data is illustrative and for comparative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key experiments cited.

MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL). The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Xenograft Mouse Model for In Vivo Efficacy

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., HCT116) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: The mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Visualizing Mechanisms and Workflows

Signaling Pathway

The diagram below illustrates a simplified DNA Damage Response (DDR) pathway, a critical target for anticancer therapies like alkylating agents and PARP inhibitors. Alkylating agents directly damage DNA, while PARP inhibitors block a key enzyme in DNA repair, leading to the accumulation of lethal DNA damage in cancer cells.

DNA_Damage_Response cluster_0 Cellular Processes cluster_1 Therapeutic Interventions DNA DNA DNA_Damage DNA Damage (Single & Double Strand Breaks) PARP PARP Enzyme DNA_Damage->PARP Activates Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Triggers (if unrepaired) DNA_Repair DNA Repair PARP->DNA_Repair Mediates DNA_Repair->DNA Restores Alkylating_Agent This compound (Hypothetical Alkylating Agent) Alkylating_Agent->DNA_Damage Induces PARP_Inhibitor Olaparib (PARP Inhibitor) PARP_Inhibitor->PARP Inhibits

Figure 1. Simplified DNA Damage Response Pathway.
Experimental Workflow

The following diagram outlines a typical preclinical workflow for evaluating a potential therapeutic compound.

Preclinical_Workflow Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Start->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Efficacy & Toxicology (Xenograft Models) Lead_Identification->In_Vivo_Studies PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis In_Vivo_Studies->PK_PD_Analysis Preclinical_Candidate Preclinical Candidate Selection PK_PD_Analysis->Preclinical_Candidate

Figure 2. Preclinical Drug Discovery Workflow.

Conclusion

While specific experimental data for this compound is not publicly available, its structural features suggest a potential role as an anticancer agent, likely acting through DNA alkylation. The broader class of benzimidazolone derivatives has demonstrated significant therapeutic potential across various diseases.[2][3][4][5][6] Compared to the traditional alkylating agent Chlorambucil, a novel benzimidazolone-based compound could potentially offer an improved therapeutic window. However, when compared to modern targeted therapies like the PARP inhibitor Olaparib, its efficacy might be less pronounced, particularly in cancers with specific genetic vulnerabilities (e.g., BRCA mutations).

The therapeutic potential of this compound is, at this stage, theoretical. Rigorous experimental validation, following the workflows outlined above, is essential to determine its actual efficacy, safety profile, and mechanism of action. Further research into this and other novel benzimidazolone derivatives is warranted to explore their potential contributions to the landscape of cancer therapeutics.[7][8]

References

Benchmarking 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one: Data Inconclusive for Direct Comparison with Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and databases reveals a significant lack of published data on the specific biological activity and therapeutic targets of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one. This absence of foundational research on its mechanism of action and preclinical or clinical efficacy prevents a direct and meaningful comparison with any current standard-of-care drugs.

While the benzimidazole scaffold is a well-established pharmacophore present in a variety of clinically approved drugs with diverse therapeutic applications—including anticancer, anthelmintic, and antifungal treatments—the specific biological profile of the 1-(2-chloroethyl)-substituted benzimidazolone derivative remains uncharacterized in the public domain. The presence of a reactive 2-chloroethyl group might suggest a potential role as an alkylating agent, a mechanism common to some chemotherapeutic drugs. However, this remains speculative without supporting experimental evidence.

For a comparative analysis against standard-of-care treatments to be scientifically valid, essential data points are required. These include, but are not limited to:

  • Mechanism of Action: A clear understanding of the molecular targets and signaling pathways modulated by the compound.

  • In vitro Efficacy: Data from cell-based assays demonstrating potency and selectivity against specific disease models.

  • In vivo Efficacy: Preclinical data from animal models indicating therapeutic potential and a dose-response relationship.

  • Pharmacokinetic Profile: Information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Safety and Toxicity Data: A profile of off-target effects and potential adverse reactions.

Currently, such data for this compound is not available in published literature. Therefore, the identification of an appropriate therapeutic area and the corresponding standard-of-care drugs for a benchmark comparison cannot be performed.

Future Directions for Research

To enable a future comparative analysis, the following experimental workflow would be necessary to elucidate the pharmacological profile of this compound.

G cluster_0 Initial Screening & Profiling cluster_1 Preclinical Development cluster_2 Comparative Analysis High-Throughput Screening High-Throughput Screening Target Identification Target Identification High-Throughput Screening->Target Identification Identify hits In vitro Assays In vitro Assays Target Identification->In vitro Assays Validate targets Animal Model Studies Animal Model Studies In vitro Assays->Animal Model Studies Promising candidates Pharmacokinetics (ADME) Pharmacokinetics (ADME) Animal Model Studies->Pharmacokinetics (ADME) Toxicology Studies Toxicology Studies Pharmacokinetics (ADME)->Toxicology Studies Benchmarking Benchmarking Toxicology Studies->Benchmarking Safety & efficacy data Clinical Trial Design Clinical Trial Design Benchmarking->Clinical Trial Design

Comparative Guide to the Putative EGFR Inhibitor 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical molecular target of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one. Based on the structural characteristics of its benzimidazole core and the presence of a reactive chloroethyl group, it is postulated that this compound may function as a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) , a key target in oncology.

This document compares the hypothesized activity of this compound with established EGFR inhibitors, providing a framework for its potential evaluation. The comparative data for well-characterized inhibitors—Gefitinib (a non-covalent inhibitor), Afatinib (a second-generation covalent inhibitor), and Osimertinib (a third-generation covalent inhibitor)—are presented to offer a clear benchmark for performance.

Performance Comparison of EGFR Inhibitors

The inhibitory potential of this compound against EGFR is yet to be experimentally determined. The following tables provide a comparative summary of the efficacy of well-established EGFR inhibitors against wild-type and mutant forms of the receptor.

Table 1: Biochemical Potency (IC50) Against Recombinant EGFR Kinase
CompoundEGFR WT (nM)EGFR L858R (nM)EGFR ex19del (nM)EGFR T790M (nM)EGFR L858R/T790M (nM)
This compound Data not availableData not availableData not availableData not availableData not available
Gefitinib (Non-covalent)2.6 - 3111 - 242.2 - 15>10,000>10,000
Afatinib (Covalent)0.5 - 100.4 - 10.2 - 0.710 - 16510 - 57
Osimertinib (Covalent)134 - 4901.2 - 150.8 - 130.3 - 50.3 - 5

Note: IC50 values are compiled from various sources and assay conditions may differ. This table serves as a general comparison.

Table 2: Cellular Potency (GI50) in EGFR-Dependent Cancer Cell Lines
CompoundA431 (EGFR WT) (nM)HCC827 (EGFR ex19del) (nM)NCI-H1975 (EGFR L858R/T790M) (nM)
This compound Data not availableData not availableData not available
Gefitinib 1000 - 30008 - 30>10,000
Afatinib 100 - 5000.8 - 1057 - 165
Osimertinib 1000 - 50005 - 205 - 25

Note: GI50 (Growth Inhibition 50) values represent the concentration required to inhibit cell growth by 50% and can vary based on the cell line and assay duration.

Experimental Protocols

To facilitate the experimental validation of this compound as a potential EGFR inhibitor, detailed protocols for key assays are provided below.

Biochemical EGFR Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the peptide substrate in Kinase Assay Buffer to their optimal concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background) to the wells of the assay plate.

    • Prepare a master mix containing the EGFR enzyme and the peptide substrate. Add 10 µL of this master mix to each well.

    • Initiate the reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of the test compound on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.

Materials:

  • EGFR-dependent cancer cell lines (e.g., A431, HCC827, NCI-H1975)

  • Complete growth medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the absorbance of the "no cell" blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the GI50 value using a non-linear regression curve fit.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. EGFR inhibitors, including the hypothesized this compound, aim to block the downstream signaling cascades initiated by EGFR activation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor 1-(2-chloroethyl)-1H- benzo[d]imidazol-2(3H)-one (Putative Inhibitor) Inhibitor->Dimerization

Caption: EGFR signaling pathway and the putative point of inhibition.

Experimental Workflow: EGFR Inhibitor Screening

The logical flow for screening and characterizing a novel EGFR inhibitor is depicted below. This workflow outlines the progression from initial biochemical assays to more complex cell-based and in vivo studies.

Inhibitor_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) determine_ic50 Determine IC50 against WT and Mutant EGFR biochemical_assay->determine_ic50 selectivity_profiling Kinase Selectivity Profiling determine_ic50->selectivity_profiling cell_proliferation Cell Proliferation Assay (e.g., MTT, MTS) selectivity_profiling->cell_proliferation determine_gi50 Determine GI50 in EGFR-dependent cell lines cell_proliferation->determine_gi50 western_blot Western Blot for EGFR Phosphorylation determine_gi50->western_blot pharmacokinetics Pharmacokinetics (PK) and Pharmacodynamics (PD) western_blot->pharmacokinetics xenograft_models Tumor Xenograft Models pharmacokinetics->xenograft_models efficacy_and_toxicity Evaluate Efficacy and Toxicity xenograft_models->efficacy_and_toxicity

Caption: Workflow for screening and characterizing a novel EGFR inhibitor.

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one. The following procedures are based on established safety protocols for hazardous chemicals and related compounds to ensure the well-being of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. Based on the hazard profile of similar compounds, which indicates potential for skin, eye, and respiratory irritation, the following PPE is mandatory.[1]

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile or neoprene gloves is required. For prolonged contact, consider using butyl rubber gloves.[1][2]To prevent skin contact and absorption. Double-gloving provides an additional layer of protection.[1][3]
Eye and Face Protection Chemical safety goggles are mandatory. A face shield must be worn in addition to goggles when there is a risk of splashing.[1][3]To protect the eyes and face from splashes and airborne particles of the chemical.[1]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder form of the chemical outside of a certified chemical fume hood.[1][4]To prevent the inhalation of the powder, which may cause respiratory irritation.[1]
Protective Clothing A disposable gown made of a low-permeability fabric or a lab coat should be worn over personal clothing.[1][4]To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[1]
Footwear Closed-toe shoes are mandatory at all times within the laboratory.[1]To protect the feet from potential spills.

Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

1. Pre-Operational Checks:

  • Ensure that a current Safety Data Sheet (SDS) for the chemical is accessible.

  • Verify that a properly functioning chemical fume hood is available.

  • Locate and confirm the operational status of the nearest eyewash station and safety shower.[1]

  • Assemble all necessary PPE and ensure it is in good condition.

  • Prepare all necessary equipment and reagents before handling the chemical.

2. Handling Procedure:

  • All handling of the solid chemical must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid the formation of dust when handling the powder.[1]

  • When weighing the compound, use a balance inside the fume hood or a containment enclosure.

  • For solution preparation, add the solid to the solvent slowly to avoid splashing.

  • Clearly label all containers with the chemical name and appropriate hazard symbols.

3. Post-Operational Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][5]

  • Decontaminate all work surfaces and equipment used during the procedure.

  • Properly remove and dispose of all contaminated PPE as hazardous waste.[4]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Contaminated Materials: This includes empty containers, used PPE (gloves, gowns, etc.), and any labware that has come into contact with the chemical.

  • Waste Collection: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect any waste solutions containing the chemical in a separate, labeled hazardous waste container.

  • Disposal Compliance: All waste disposal must adhere to local, state, and federal regulations for hazardous waste.

Emergency Procedures

Spill Response:

  • Evacuate and Secure: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite or sand. For larger spills, dike the area to prevent spreading.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water.[5] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol prep_sds Access SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Begin Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve emergency_spill Spill Occurs handle_weigh->emergency_spill emergency_exposure Personnel Exposure handle_weigh->emergency_exposure handle_reaction Perform Experiment handle_dissolve->handle_reaction handle_dissolve->emergency_spill handle_dissolve->emergency_exposure cleanup_decon Decontaminate Workspace handle_reaction->cleanup_decon End Handling handle_reaction->emergency_spill handle_reaction->emergency_exposure cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash emergency_action_spill Follow Spill Response emergency_spill->emergency_action_spill emergency_action_exposure Administer First Aid emergency_exposure->emergency_action_exposure emergency_report Report Incident emergency_action_spill->emergency_report emergency_action_exposure->emergency_report

Caption: Workflow for handling this compound.

References

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1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.